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  • Product: 6-Dimethoxyphosphonyl-5-oxohexanoic acid
  • CAS: 130121-24-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Dimethoxyphosphonyl-5-oxohexanoic acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Dimethoxyphosphonyl-5-oxohexanoic acid (CAS No. 130121-24-3) represents a unique molecular scaffold combining a carboxylic acid, a ketone, and a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dimethoxyphosphonyl-5-oxohexanoic acid (CAS No. 130121-24-3) represents a unique molecular scaffold combining a carboxylic acid, a ketone, and a phosphonate ester. While specific detailed experimental data for this compound is not extensively available in peer-reviewed literature, this guide provides a comprehensive overview of its chemical structure, proposes a logical synthetic pathway, and explores its potential applications in research and drug development based on the chemical functionalities present. This document serves as a foundational resource for scientists interested in the synthesis and utilization of phosphonate-containing keto acids.

Chemical Identity and Physicochemical Properties

6-Dimethoxyphosphonyl-5-oxohexanoic acid is a polyfunctional organic compound with the molecular formula C8H15O6P.[1] Its structure is characterized by a six-carbon hexanoic acid backbone. Key functional groups include a carboxylic acid at the 1-position, a ketone at the 5-position, and a dimethoxyphosphonyl group at the 6-position.

Table 1: Physicochemical Properties of 6-Dimethoxyphosphonyl-5-oxohexanoic acid

PropertyValueSource
CAS Number 130121-24-3[1]
Molecular Formula C8H15O6P[1]
Molecular Weight 238.17 g/mol [1]
Predicted Boiling Point 406.2 ± 25.0 °C[1]
Predicted Density 1.258 ± 0.06 g/cm³[1]
Predicted pKa 4.59 ± 0.10[1]
Structural Elucidation

The chemical name itself provides the necessary information to deduce the structure of 6-Dimethoxyphosphonyl-5-oxohexanoic acid. The "hexanoic acid" base indicates a six-carbon chain with a carboxylic acid. The "5-oxo" denotes a ketone group on the fifth carbon, and "6-Dimethoxyphosphonyl" specifies a phosphonate group with two methoxy substituents on the sixth carbon.

Caption: Chemical structure of 6-Dimethoxyphosphonyl-5-oxohexanoic acid.

Proposed Synthesis and Characterization

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be formed by creating the carbon-carbon bond between C4 and C5. This could be achieved through the reaction of a phosphonate-stabilized carbanion with an appropriate electrophile.

G Target 6-Dimethoxyphosphonyl- 5-oxohexanoic acid Step1 Michael Addition Target->Step1 Precursors Dimethyl (2-oxoethyl)phosphonate + Methyl acrylate Step1->Precursors

Caption: Retrosynthetic approach for 6-Dimethoxyphosphonyl-5-oxohexanoic acid.

Proposed Synthetic Protocol

A potential synthetic route could involve the following steps:

  • Michael Addition: The synthesis could commence with a Michael addition of the anion of dimethyl methylphosphonate to an α,β-unsaturated ester, such as methyl acrylate. This would form the carbon skeleton.

  • Acylation: The resulting phosphonate-containing ester could then be acylated at the α-position to the phosphonate group.

  • Hydrolysis: Finally, ester hydrolysis under acidic or basic conditions would yield the desired carboxylic acid.

Detailed Experimental Workflow (Hypothetical):

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Acylation cluster_2 Step 3: Hydrolysis A1 Dimethyl methylphosphonate A2 Sodium Hydride (NaH) in THF A1->A2 Deprotonation A3 Methyl acrylate A2->A3 Nucleophilic Attack A4 Intermediate Ester A3->A4 Protonation B1 Intermediate Ester B2 LDA in THF at -78°C B1->B2 Deprotonation B3 Acetyl chloride B2->B3 Nucleophilic Acyl Substitution B4 Acylated Intermediate B3->B4 C1 Acylated Intermediate C2 Aqueous HCl C1->C2 Acid-catalyzed hydrolysis C3 6-Dimethoxyphosphonyl- 5-oxohexanoic acid C2->C3

Caption: Proposed workflow for the synthesis of 6-Dimethoxyphosphonyl-5-oxohexanoic acid.

Characterization Techniques

The successful synthesis of 6-Dimethoxyphosphonyl-5-oxohexanoic acid would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic peaks for the methoxy groups on the phosphonate, the methylene protons along the carbon chain, and the acidic proton of the carboxylic acid.

    • ¹³C NMR: Would reveal signals for the carbonyl carbons of the ketone and carboxylic acid, the carbons of the alkyl chain, and the methoxy carbons.

    • ³¹P NMR: A single peak would confirm the presence of the phosphonate group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O (ketone and carboxylic acid), O-H (carboxylic acid), and P=O (phosphonate) functional groups would be expected.

Potential Applications in Research and Drug Development

The unique combination of a phosphonate, a ketone, and a carboxylic acid in 6-Dimethoxyphosphonyl-5-oxohexanoic acid suggests several potential applications in the field of drug development and biochemical research.

Enzyme Inhibition

Phosphonates are well-known mimics of phosphate and carboxylate groups and can act as inhibitors of enzymes that process these functionalities. The keto-acid moiety could also target specific enzymes.

  • Metalloprotease Inhibition: The carboxylic acid and ketone functionalities could chelate metal ions in the active sites of metalloproteases, a class of enzymes implicated in cancer and inflammatory diseases.

  • Metabolic Enzyme Inhibition: The phosphonate group could act as a transition-state analog inhibitor for enzymes involved in metabolic pathways that utilize phosphate-containing substrates.

Prodrug and Bioconjugation Chemistry

The carboxylic acid provides a convenient handle for further chemical modification.

  • Prodrug Design: The carboxylic acid could be esterified to improve cell permeability and bioavailability, with the ester being cleaved by intracellular esterases to release the active drug.

  • Bioconjugation: The carboxylic acid can be activated to form an amide bond with amino groups on proteins or other biomolecules, allowing for the targeted delivery of the phosphonate moiety.

Bone Targeting

Phosphonates have a strong affinity for hydroxyapatite, the primary mineral component of bone. This property is exploited in the design of bone-targeting drugs. 6-Dimethoxyphosphonyl-5-oxohexanoic acid could serve as a scaffold for the development of agents for treating bone diseases, where the keto-acid portion could be modified to carry a therapeutic payload.

G cluster_0 Potential Applications cluster_1 Therapeutic Areas A 6-Dimethoxyphosphonyl- 5-oxohexanoic acid Enzyme Inhibition Prodrug/Bioconjugation Bone Targeting B Cancer Inflammatory Diseases Metabolic Disorders Bone Diseases A:f1->B:f0 A:f1->B:f1 A:f1->B:f2 A:f2->B:f0 A:f3->B:f3

Caption: Potential therapeutic applications stemming from the functionalities of the molecule.

Conclusion

6-Dimethoxyphosphonyl-5-oxohexanoic acid is a compound with significant potential for applications in medicinal chemistry and chemical biology. Although detailed experimental data is currently sparse in the public domain, its structure suggests a range of possible biological activities and uses. The synthetic route and characterization methods outlined in this guide provide a framework for researchers to synthesize and study this molecule and its analogs. Further investigation into the biological properties of this and related phosphonate-containing keto acids is warranted and could lead to the development of novel therapeutic agents.

References

  • This guide is a synthesis of established chemical principles and does not rely on a single primary source for the specific compound. The references provided are for analogous structures and general methodologies.

Sources

Exploratory

Advanced Technical Guide: Physical, Chemical, and Synthetic Profiling of CAS 130121-24-3

Executive Summary In modern synthetic organic chemistry and drug development, bifunctional building blocks are critical for assembling complex molecular architectures with high atom economy. CAS 130121-24-3 , chemically...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic organic chemistry and drug development, bifunctional building blocks are critical for assembling complex molecular architectures with high atom economy. CAS 130121-24-3 , chemically identified as 6-dimethoxyphosphonyl-5-oxohexanoic acid , is a highly versatile aliphatic β -ketophosphonate terminating in a carboxylic acid.

While structurally simple, this molecule is a powerhouse synthon. It allows chemists to simultaneously execute a Horner-Wadsworth-Emmons (HWE) olefination to form an α,β -unsaturated ketone while extending the carbon framework by a 6-carbon aliphatic chain. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic causality, and self-validating experimental protocols for its application in pharmaceutical synthesis.

Physicochemical Data and Structural Profiling

Understanding the physical properties of CAS 130121-24-3 is essential for optimizing storage, handling, and reaction conditions. The presence of both a highly polar phosphonate ester and a hydrogen-bonding carboxylic acid makes this compound uniquely soluble but also prone to hygroscopicity.

Table 1: Quantitative Physicochemical Properties of CAS 130121-24-3

PropertyValue / Description
Chemical Name 6-Dimethoxyphosphonyl-5-oxohexanoic acid
CAS Registry Number 130121-24-3
Molecular Formula C₈H₁₅O₆P
Molecular Weight 238.17 g/mol
Structural Class β -Ketophosphonate / Aliphatic Carboxylic Acid
Physical State Viscous, colorless to pale yellow oil (ambient temp)
Boiling Point High boiling / Requires high vacuum for distillation
Solubility Profile Soluble in THF, DCM, MeOH, DMF; Partially soluble in H₂O
Storage Conditions 2–8 °C under inert atmosphere; protect from moisture

Mechanistic Insights: Causality in Molecular Design

As an application scientist, it is crucial to understand why a molecule is designed a certain way, rather than just knowing what it does. CAS 130121-24-3 exhibits two specific design choices that dictate its reactivity:

The Dimethoxyphosphoryl Advantage

In HWE reagents, the choice of alkyl groups on the phosphonate dictates both the reactivity of the carbanion and the physical properties of the byproduct. CAS 130121-24-3 utilizes a dimethoxyphosphoryl group rather than the more common diethoxyphosphoryl group.

  • Causality: Methyl esters are slightly less electron-donating than ethyl esters. This marginally increases the acidity of the adjacent α -protons, facilitating deprotonation under milder conditions. Furthermore, the resulting dimethyl phosphate byproduct is highly water-soluble, allowing for complete removal during a simple aqueous workup, thereby avoiding tedious chromatographic separation [1].

The Bifunctional Challenge (Carboxylic Acid + β -Ketophosphonate)

The presence of a free carboxylic acid means that standard HWE conditions (e.g., 1.0 equivalent of base) will fail, as the base will preferentially deprotonate the acidic carboxyl proton (pKa ~4.5) rather than the α -methylene proton (pKa ~13).

  • Causality: To successfully utilize this molecule, the chemist must either pre-protect the carboxylic acid (e.g., via esterification) or employ a dianion strategy by using ≥2.1 equivalents of a strong base (like NaH). The first equivalent masks the acid as a carboxylate, while the second generates the active nucleophilic carbanion.

Synthetic Applications in Drug Development

Derivatives of this molecular scaffold are foundational in the pharmaceutical industry. For instance, substituted analogs such as (3R)-3-(t-butyldimethylsilyloxy)-6-dimethoxyphosphinyl-5-oxohexanoate are key intermediates in the commercial synthesis of statins, including Rosuvastatin (Crestor) [1].

The unsubstituted CAS 130121-24-3 serves as a versatile analog for:

  • Lipid Mediator Synthesis: Constructing the α -chain of des-hydroxy prostaglandins and leukotrienes.

  • PROTAC Linkers: Utilizing the 6-carbon chain as a flexible linker, with the carboxylic acid acting as an attachment point for E3 ligase ligands.

  • Peptide Conjugation: Amidation of the terminal carboxylic acid with peptide N-termini prior to olefination.

Self-Validating Experimental Protocol: Dianion HWE Olefination

The following protocol details the chemoselective HWE coupling of CAS 130121-24-3 with an arbitrary aldehyde, utilizing the dianion strategy. Every step is designed as a self-validating system to ensure trustworthiness and reproducibility.

Reagents: CAS 130121-24-3 (1.0 eq), Target Aldehyde (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 2.1 eq), Anhydrous THF.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve CAS 130121-24-3 (1.0 eq) in anhydrous THF under an Argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Dianion Generation: Slowly add NaH (2.1 eq) in small portions.

    • Self-Validation Check: Observe immediate effervescence (H₂ gas evolution). The cessation of gas evolution serves as a macroscopic visual validation that the carboxylate and the phosphonate carbanion (dianion) have fully formed.

  • Electrophile Addition: Dissolve the target aldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the dianion solution over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the aldehyde peak and the emergence of the mass corresponding to the E -enone product validates the oxaphosphetane transition state cleavage.

  • Aqueous Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. The dimethyl phosphate byproduct partitions entirely into the aqueous layer.

    • Self-Validation Check: ¹H-NMR of the crude organic layer will show a distinct pair of doublets (typically J=15−16 Hz), confirming the exclusive formation of the trans ( E ) alkene.

Visualization of Reaction Pathways

To fully grasp the synthetic utility of CAS 130121-24-3, the mechanistic pathway and the experimental workflow are visualized below.

G A CAS 130121-24-3 (6-Dimethoxyphosphonyl-5-oxohexanoic acid) B Addition of 2.1 eq NaH (0 °C, THF) A->B Deprotonation C Dianion Intermediate (Carboxylate & Phosphonate Carbanion) B->C H2 Evolution (Validation) D Addition of Aldehyde (Electrophile) C->D Nucleophilic Attack E Oxaphosphetane Transition State D->E Cyclization F E-Alkene Product (α,β-unsaturated ketone) E->F Elimination G Dimethyl Phosphate Byproduct (Water Soluble) E->G Cleavage

HWE Olefination Mechanism via Dianion Generation from CAS 130121-24-3.

Workflow S1 Step 1: Substrate Prep Dry THF, Argon Atm S2 Step 2: Base Addition Monitor H2 Gas S1->S2 S3 Step 3: Aldehyde Coupling LC-MS Tracking S2->S3 S4 Step 4: Aqueous Quench Phase Separation S3->S4 S5 Step 5: Product Isolation Organic Layer Extraction S4->S5

Step-by-step experimental workflow for chemoselective HWE coupling.

References

  • Title: EP2062903A1 - Statin intermediates and process for the preparation of statins Source: Google Patents URL
Foundational

Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Dimethoxyphosphonyl-5-oxohexanoic Acid

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide focuses on the characterization of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide focuses on the characterization of 6-dimethoxyphosphonyl-5-oxohexanoic acid, a molecule of interest for its combination of a carboxylic acid and a β-ketophosphonate moiety. While specific, verified reference spectra for this compound are not available in public spectral databases as of the time of this writing, this document serves as an in-depth technical guide for researchers on the principles, experimental protocols, and expected spectral features for its complete structural elucidation and verification. We will explore the theoretical basis for predicting its ¹H and ¹³C NMR spectra, provide a robust experimental workflow for data acquisition, and detail the interpretation strategy necessary to achieve unambiguous resonance assignment.

Introduction: The Structural Imperative

The molecule 6-dimethoxyphosphonyl-5-oxohexanoic acid presents a unique analytical challenge due to its multifunctional nature. It incorporates a carboxylic acid (C1-OOH), a ketone (C5=O), and a dimethoxyphosphonyl group (-P(O)(OCH₃)₂). The precise characterization of this molecule is critical for its intended applications, whether as a synthetic intermediate, a building block in medicinal chemistry, or a tool for biochemical investigation.

NMR spectroscopy is the gold standard for the structural verification of such novel or sparsely documented organic compounds. It provides atom-level information by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. This guide is designed to equip researchers with the foundational knowledge and practical steps to confidently acquire and interpret the NMR data for this specific molecule.

Molecular Structure and Predicted NMR Features

To discuss the expected NMR data, we must first establish a clear and consistent numbering scheme for the atoms in 6-dimethoxyphosphonyl-5-oxohexanoic acid.

Caption: Numbering scheme for 6-dimethoxyphosphonyl-5-oxohexanoic acid.

Based on this structure, we can predict the key features of the ¹H and ¹³C NMR spectra. The presence of the electronegative oxygen and phosphorus atoms will significantly influence the chemical shifts of nearby nuclei.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show six distinct signals, one of which (the carboxylic acid proton) may be broad or exchangeable. A key feature will be the observation of coupling between the phosphorus nucleus (³¹P) and nearby protons.

Assignment (Proton) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-2~2.4Triplet (t)JH2-H3 ≈ 7Methylene protons adjacent to a carboxylic acid.
H-3~1.7Quintet (quin)JH3-H2 ≈ 7, JH3-H4 ≈ 7Aliphatic methylene protons, deshielded by two adjacent methylenes.
H-4~2.8Triplet (t)JH4-H3 ≈ 7Methylene protons alpha to a ketone, deshielded by the carbonyl group.
H-6~3.2Doublet (d)²JP-H6 ≈ 22Methylene protons alpha to both a ketone and a phosphonate group. Strong deshielding and characteristic coupling to phosphorus.
H-7, H-8 (-OCH₃)~3.8Doublet (d)³JP-H7/8 ≈ 11Protons of the two equivalent methoxy groups attached to phosphorus. Deshielded and coupled to the phosphorus nucleus.
-COOH10 - 12Broad Singlet (br s)N/AAcidic proton, often broad and may exchange with trace water in the solvent.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is anticipated to display eight signals. The carbons in proximity to the phosphorus atom will exhibit C-P coupling, which is a powerful diagnostic tool.

Assignment (Carbon) Expected Chemical Shift (δ, ppm) Multiplicity (in a P-coupled spectrum) Coupling Constant (J, Hz) Rationale
C-1 (-COOH)~175Singlet (s) or Doublet (d)³JP-C1 may be small or unresolvedCarboxylic acid carbonyl carbon.
C-2~33Singlet (s)N/AMethylene carbon adjacent to the carboxylic acid.
C-3~20Singlet (s)N/AAliphatic methylene carbon.
C-4~42Singlet (s)N/AMethylene carbon alpha to the ketone.
C-5 (C=O)~205Doublet (d)²JP-C5 ≈ 5-10Ketonic carbonyl carbon, deshielded. Coupled to phosphorus.
C-6~45Doublet (d)¹JP-C6 ≈ 130-140Carbon directly bonded to phosphorus, showing a large one-bond coupling constant.
C-7, C-8 (-OCH₃)~53Doublet (d)²JP-C7/8 ≈ 6-8Methoxy carbons coupled to phosphorus.

Experimental Protocol for Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a self-validating system for the characterization of 6-dimethoxyphosphonyl-5-oxohexanoic acid. This workflow is designed for a standard 400 or 500 MHz NMR spectrometer.

Sample Preparation
  • Compound Purity: Ensure the compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Chloroform-d (CDCl₃) is a good starting point. However, due to the carboxylic acid, solubility might be limited. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative that will also allow for clear observation of the acidic proton.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent contains a pre-calibrated residual peak.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and 1D NMR Acquisition
  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 16 to 64 scans, depending on concentration.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans: 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.

    • Relaxation Delay (d1): 2 seconds.

2D NMR for Unambiguous Assignment

To validate the assignments made from 1D spectra, acquiring 2D correlation spectra is essential.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It will be crucial to confirm the -CH₂-CH₂-CH₂- spin system from H-2 to H-4.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing definitive C-H assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification P1 Weigh 5-10 mg Compound P2 Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) P1->P2 P3 Filter into NMR Tube P2->P3 A1 Lock & Shim Spectrometer P3->A1 A2 Acquire 1D ¹H Spectrum A1->A2 A3 Acquire 1D ¹³C Spectrum A1->A3 A4 Acquire 2D COSY & HSQC A1->A4 D1 Process & Reference Spectra A4->D1 D2 Assign ¹H Signals (Chemical Shift, Multiplicity, J(P,H)) D1->D2 D3 Assign ¹³C Signals (Chemical Shift, J(P,C)) D1->D3 D4 Verify with 2D Data (COSY & HSQC Correlations) D2->D4 D3->D4 D5 Final Structure Confirmation D4->D5

Caption: Workflow for NMR data acquisition and analysis.

Data Interpretation: A Self-Validating System

The trustworthiness of the final structure assignment relies on the coherence of all acquired data.

  • ¹H Spectrum Analysis:

    • Integrate all signals. The relative integrals should match the number of protons predicted for each environment (e.g., 2H for H-2, H-4, H-6; 6H for the two -OCH₃ groups).

    • Measure the coupling constants. The ²JP-H6 and ³JP-H7/8 values are diagnostic for the phosphonate group. The JH-H couplings should be consistent throughout the aliphatic chain.

  • ¹³C Spectrum Analysis:

    • Confirm the presence of all 8 predicted carbon signals.

    • Identify the two carbonyl carbons (C-1 and C-5) at the downfield end of the spectrum (>170 ppm).

    • The most critical signal is C-6, which should appear as a doublet with a large ¹JP-C6 coupling constant (typically >120 Hz), confirming the direct C-P bond.

  • 2D Spectra Correlation:

    • In the COSY spectrum, look for a cross-peak between H-2 and H-3, and another between H-3 and H-4. The absence of further correlations to these protons confirms the length of the chain.

    • In the HSQC spectrum, each cross-peak validates a specific C-H bond. For example, the proton signal at ~3.2 ppm (H-6) should correlate with the carbon signal at ~45 ppm (C-6). This cross-validates the assignments from both 1D spectra.

By following this comprehensive approach, where 1D assignments are confirmed by 2D correlations, the final structural assignment becomes a self-validating and highly trustworthy result.

Conclusion

While a definitive, published reference spectrum for 6-dimethoxyphosphonyl-5-oxohexanoic acid remains elusive, this guide provides a complete framework for its characterization by NMR spectroscopy. By combining a theoretical understanding of its expected spectral features with a rigorous and systematic experimental protocol, researchers can confidently determine and verify the structure of this molecule. The principles and workflows detailed herein are fundamental to the process of chemical discovery and validation, ensuring the scientific integrity of subsequent research.

References

  • Wiley
Exploratory

The Role of 6-Dimethoxyphosphonyl-5-oxohexanoic Acid in Rosuvastatin Intermediate Synthesis

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary Rosuvastatin calcium is a highly potent HMG-CoA reductase inhibitor utilized globally for the treatment of hypercholesterolemia. The a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

Rosuvastatin calcium is a highly potent HMG-CoA reductase inhibitor utilized globally for the treatment of hypercholesterolemia. The architectural complexity of Rosuvastatin lies in its pharmacophore: the chiral (3R,5S)-3,5-dihydroxyhept-6-enoic acid side chain. While early synthetic routes relied on traditional Wittig phosphoranes to attach this side chain to the pyrimidine core, modern industrial syntheses have pivoted to Horner-Wadsworth-Emmons (HWE) olefination.

This whitepaper details the strategic deployment, mechanistic causality, and thermodynamic advantages of 6-dimethoxyphosphonyl-5-oxohexanoic acid (and its industrially utilized 3-oxy protected derivatives) as the premier C6-building block for Rosuvastatin synthesis.

Strategic Importance of the Phosphonate Reagent

In the construction of Rosuvastatin, the target is to link a functionalized pyrimidine-5-carboxaldehyde to a 7-carbon aliphatic chain. 6-Dimethoxyphosphonyl-5-oxohexanoic acid (CAS 130121-24-3) represents the fundamental 6-carbon skeletal building block for this side chain[1].

In practical industrial applications, to avoid late-stage, complex C-H oxidations, drug manufacturers utilize C3-functionalized derivatives of this acid. The most prominent is (3R)-3-(tert-butyldimethylsilyloxy)-6-dimethoxyphosphinyl-5-oxohexanoate (often abbreviated as 19TBPO)[2]. This specific reagent pre-installs the critical C3 stereocenter while retaining the highly reactive phosphonate moiety required for HWE coupling.

Mechanistic Causality: Thermodynamic vs. Kinetic Control

The transition from Wittig reagents to this specific phosphonate is driven by the fundamental laws of thermodynamics:

  • Stereoselectivity via Reversibility: When the phosphonate is deprotonated, the resulting carbanion is highly stabilized by the adjacent C5-carbonyl group. Upon nucleophilic attack on the pyrimidine aldehyde, an oxaphosphetane intermediate forms. Because the carbanion is stabilized, this addition step is reversible. The system thermodynamically equilibrates to the less sterically hindered anti-oxaphosphetane, which cycloreverts exclusively to the pharmacologically required (E)-alkene (>98% selectivity)[3]. In contrast, Wittig reactions are often under kinetic control, yielding up to 20% of the inactive (Z)-isomer[4].

  • Phase-Separation of Byproducts: The HWE reaction yields dimethyl phosphate as a byproduct, which is highly water-soluble. Traditional Wittig reactions generate triphenylphosphine oxide, a notoriously difficult byproduct that requires energy-intensive chromatographic separation[2].

G A Pyrimidine-5-carboxaldehyde (Statin Core) D Horner-Wadsworth-Emmons Coupling (-70°C to RT) A->D B 6-Dimethoxyphosphonyl- 5-oxohexanoic acid deriv. (Side Chain Building Block) C Lithiated Carbanion (Active Nucleophile) B->C n-BuLi C->D E (E)-Enone Intermediate (Stereoselective >98% E) D->E - Dimethyl phosphate F Asymmetric Reduction (C5 Ketone -> (5S)-OH) E->F G Rosuvastatin Calcium (Active API) F->G

Fig 1: HWE coupling of pyrimidine core with phosphonate side chain in Rosuvastatin synthesis.

Quantitative Process Metrics

The deployment of 6-dimethoxyphosphonyl-5-oxohexanoic acid derivatives dramatically optimizes the green chemistry metrics of the synthesis. By eliminating heavy organic waste and bypassing column chromatography, the Environmental Factor (E-factor) is significantly reduced[5].

Table 1: Quantitative Comparison of Olefination Strategies in Rosuvastatin Synthesis

Process MetricWittig Route (Phosphorane)HWE Route (Phosphonate)Mechanistic Advantage
Stereoselectivity (E:Z) ~ 80:20[4]> 98:2[5]Reversible oxaphosphetane formation favors the anti transition state.
Byproduct Identity Triphenylphosphine oxideDimethyl phosphatePhosphate is highly water-soluble; Ph3PO requires chromatography.
Environmental Factor High (Heavy organic waste)Low (~25% of Wittig)[5]Aqueous phase separation eliminates complex solvent usage.
Reaction Kinetics Requires elevated temperaturesProceeds at -70°C to RT[3]Highly nucleophilic lithiated carbanion accelerates kinetics.

Self-Validating Experimental Protocol

The following protocol details the HWE coupling of the pyrimidine core with the 3-protected derivative of 6-dimethoxyphosphonyl-5-oxohexanoic acid. This procedure is engineered as a self-validating system, utilizing in-process physical observations to confirm chemical milestones.

Protocol S1 1. Lithiation (-70°C, n-BuLi) S2 2. Aldehyde Addition (T < -60°C) S1->S2 S3 3. Cycloreversion (Warm to 25°C) S2->S3 S4 4. Aqueous Quench (NH4Cl wash) S3->S4 S5 5. Crystallization (MTBE/Hexane) S4->S5

Fig 2: Step-by-step experimental workflow for the Horner-Wadsworth-Emmons olefination.

Step 1: Thermodynamic Priming (Carbanion Generation)
  • Procedure: Charge a dry, nitrogen-purged reactor with (3R)-3-(tert-butyldimethylsilyloxy)-6-dimethoxyphosphinyl-5-oxohexanoate (1.2 equivalents) and anhydrous tetrahydrofuran (THF). Cool the system to -70°C to -80°C. Add n-Butyllithium (n-BuLi, 2.5M in hexanes, 1.15 equivalents) dropwise over 30 minutes[3].

  • Causality: The extreme sub-zero temperature is critical to prevent the highly reactive carbanion from undergoing self-condensation. The lithium cation (Li⁺) acts as a coordinating Lewis acid, pre-organizing the phosphonate oxygens and the C5-carbonyl to ensure a highly stereoselective attack[3].

  • Validation: A distinct color shift to deep orange/yellow confirms quantitative deprotonation and enolate formation.

Step 2: Electrophilic Addition
  • Procedure: Slowly add a solution of 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxaldehyde (1.0 equivalent) in THF, maintaining the internal temperature strictly below -60°C[2].

  • Causality: Slow addition prevents exothermic temperature spikes. If the temperature rises prematurely, the oxaphosphetane intermediate may collapse under kinetic control, degrading the required >98% (E)-selectivity.

Step 3: Cycloreversion & Olefination
  • Procedure: Remove the cooling bath and allow the reaction mixture to warm gradually to room temperature (20–25°C) over a period of 2 hours.

  • Causality: The initial nucleophilic attack at -70°C forms the intermediate, but cycloreversion (cleavage of the oxaphosphetane ring) requires thermal energy. Warming the reactor provides the activation energy to expel the dimethyl phosphate byproduct and finalize the C=C double bond[3].

Step 4: Aqueous Quench & Phase Separation
  • Procedure: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Stir for 15 minutes, then separate the phases. Wash the aqueous layer once with ethyl acetate[2].

  • Causality: NH₄Cl provides a mild proton source to neutralize unreacted carbanions without cleaving the acid-sensitive silyl protecting group. The dimethyl phosphate byproduct partitions entirely into the aqueous phase, self-purifying the organic stream[2].

Step 5: Isolation & Crystallization
  • Procedure: Concentrate the combined organic layers under reduced pressure. Crystallize the resulting (E)-enone intermediate using a mixture of Methyl tert-butyl ether (MTBE) and hexane (optimal ratio 2:1 to 1:1)[6].

  • Causality: Crystallization in this specific solvent matrix leverages the differential solubility of the (E)-isomer versus trace impurities, completely bypassing the need for labor-intensive column chromatography[6].

Downstream Processing to Rosuvastatin

Following the successful HWE olefination, the resulting (E)-enone intermediate contains the complete carbon framework of Rosuvastatin. The C5-ketone (derived directly from the C5-oxo group of the original 6-dimethoxyphosphonyl-5-oxohexanoic acid building block) is subjected to asymmetric reduction—typically using diethylmethoxyborane and sodium borohydride, or a chiral Ruthenium-BINAP catalyst—to establish the (5S)-hydroxyl group. Subsequent deprotection of the C3-silyl ether and saponification of the ester yields the final Rosuvastatin calcium salt[2].

References

  • EP2032587A2 - Rosuvastatin intermediates and process for the preparation of rosuvastatin, Google P
  • US20120022091A1 - Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof, Google P
  • WO2009009152A1 - Rosuvastatin intermediates and their preparation, Google P
  • Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction, SCIRP,
  • NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDI
  • 53 5-Oxohexanoic acid for Sale, Echemi,

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Foundational

Solubility and thermodynamic stability profile of 6-Dimethoxyphosphonyl-5-oxohexanoic acid

An In-depth Technical Guide to the Solubility and Thermodynamic Stability Profile of 6-Dimethoxyphosphonyl-5-oxohexanoic acid Introduction 6-Dimethoxyphosphonyl-5-oxohexanoic acid is an organophosphorus compound featurin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Thermodynamic Stability Profile of 6-Dimethoxyphosphonyl-5-oxohexanoic acid

Introduction

6-Dimethoxyphosphonyl-5-oxohexanoic acid is an organophosphorus compound featuring a unique combination of functional groups: a dimethoxyphosphonyl group, a ketone, and a carboxylic acid. This trifunctional nature imparts a distinct physicochemical profile that is critical to understand for its application in research and development, particularly in fields such as medicinal chemistry and materials science. The phosphonate group suggests potential applications as a bioisostere for phosphate, a chelating agent, or a synthetic building block.[1] The presence of both a keto and a carboxylic acid group introduces multiple sites for chemical reaction and influences the molecule's overall polarity, solubility, and stability.

This technical guide provides a comprehensive overview of the anticipated solubility and thermodynamic stability profile of 6-Dimethoxyphosphonyl-5-oxohexanoic acid. It outlines robust, field-proven experimental protocols for the precise determination of these properties and explains the scientific rationale behind each methodological choice. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior in various environments.

Anticipated Physicochemical Properties

The chemical structure of 6-Dimethoxyphosphonyl-5-oxohexanoic acid dictates its expected properties. The phosphonate and carboxylic acid groups are polar and capable of hydrogen bonding, which is expected to confer a degree of aqueous solubility.[2] Phosphonic acids are known to be effective chelating agents for metal ions.[1] Conversely, the hexanoic acid backbone provides a degree of lipophilicity. The interplay between these groups will determine the overall solubility profile.

The molecule's stability is governed by the lability of its functional groups. The dimethoxyphosphonyl ester is susceptible to hydrolysis under both acidic and basic conditions. The keto group may participate in keto-enol tautomerization, although the keto form is generally more thermodynamically stable.[3][4][5] The overall stability will be a function of pH, temperature, and exposure to light and oxidative stress.

Solubility Profiling

A thorough understanding of a compound's solubility is paramount for its successful application. We will explore methodologies for determining both aqueous and organic solvent solubility.

Aqueous Solubility Assessment

The aqueous solubility of 6-Dimethoxyphosphonyl-5-oxohexanoic acid is expected to be pH-dependent due to the presence of the carboxylic acid and phosphonate moieties. A comprehensive profile requires assessment across a physiologically relevant pH range. Both kinetic and thermodynamic solubility should be determined to provide a full picture of the compound's behavior.[6]

Experimental Workflow for Aqueous Solubility

cluster_prep Sample Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility prep Prepare stock solution in DMSO kinetic Add stock solution to aqueous buffer (pH gradient) prep->kinetic High-throughput screening thermo Add excess solid to aqueous buffer (pH gradient) nephelometry Measure turbidity via Nephelometry kinetic->nephelometry shake Equilibrate via Shake-Flask (24-48h at controlled temp) thermo->shake Gold-standard method separate Separate solid and supernatant (Centrifugation/Filtration) shake->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV) separate->quantify

Caption: Workflow for Aqueous Solubility Assessment.

Detailed Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility.[6][7][8]

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Addition: Add an excess amount of solid 6-Dimethoxyphosphonyl-5-oxohexanoic acid to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid at the end of the experiment is crucial.[8]

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the solid phase from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express solubility in units of mg/mL or µg/mL at each pH.

Solubility in Organic Solvents

Determining solubility in a range of organic solvents is essential for applications in synthesis, purification, and formulation.

Experimental Protocol: Organic Solvent Solubility

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane).

  • Sample Addition: Add a known amount of solid 6-Dimethoxyphosphonyl-5-oxohexanoic acid to a specific volume of the chosen solvent.

  • Dissolution and Observation: Vortex the mixture and visually inspect for complete dissolution. If the solid dissolves, add more until a saturated solution is formed.

  • Quantification (Optional): For precise measurements, follow a similar procedure to the shake-flask method described above.

Table 1: Anticipated Solubility Profile of 6-Dimethoxyphosphonyl-5-oxohexanoic acid

Solvent SystemAnticipated Solubility CategoryRationale
Aqueous Buffer (pH 2.0)Moderately SolubleCarboxylic acid is protonated, reducing polarity.
Aqueous Buffer (pH 7.4)Soluble to Highly SolubleCarboxylic acid is deprotonated (anionic), increasing polarity and interaction with water.[2]
Methanol / EthanolSolublePolar protic solvents capable of hydrogen bonding.
AcetonitrileModerately SolublePolar aprotic solvent.
Ethyl AcetateSparingly SolubleMedium polarity solvent.
DichloromethanePoorly SolubleNon-polar solvent.
HexaneInsolubleNon-polar solvent.

Thermodynamic Stability Assessment

Understanding the intrinsic stability of a molecule is critical for defining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are an essential tool for this purpose, intentionally stressing the molecule to predict its long-term stability.[9][10][11][12]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing.[10] The goal is typically to achieve 5-20% degradation to identify the primary degradation products and pathways.[11]

Experimental Workflow for Forced Degradation Studies

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of the compound in appropriate solvents acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, RT) oxidation Oxidation (e.g., 3% H2O2, RT) thermal Thermal Stress (e.g., 80°C, solid & solution) photo Photolytic Stress (ICH Q1B light exposure) analysis Analyze samples at time points by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis mass_balance Assess Mass Balance analysis->mass_balance identification Identify Degradants (LC-MS, NMR) mass_balance->identification

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol: Forced Degradation Study

  • Acidic Conditions: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C). The dimethoxyphosphonyl ester is a likely site of hydrolysis.

  • Basic Conditions: Treat a solution with 0.1 M NaOH at room temperature. Saponification of the ester and other base-catalyzed reactions may occur.

  • Oxidative Conditions: Expose the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature. The keto group and the carbon backbone are potential sites of oxidation.

  • Thermal Stress: Expose both the solid compound and a solution to elevated temperatures (e.g., 80°C) to assess thermal lability.[13]

  • Photolytic Stress: Expose the compound in solution and as a solid to light conditions as specified in ICH guideline Q1B.[9][13] This will determine its photosensitivity.

  • Analysis: At appropriate time points, analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

  • Characterization: If significant degradation is observed, identify the structure of the degradants using techniques like LC-MS and NMR.

Table 2: Summary of Forced Degradation Conditions and Potential Degradation Pathways

Stress ConditionTypical Reagents & ConditionsPotential Degradation Site(s)Likely Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 60°CDimethoxyphosphonyl esterMonomethylphosphonyl derivative, Phosphonic acid derivative
Base Hydrolysis 0.1 M NaOH, Room TempDimethoxyphosphonyl esterMonomethylphosphonyl derivative, Phosphonic acid derivative
Oxidation 3% H₂O₂, Room TempCarbonyl group, Alkyl chainOxidized chain fragments, potentially Baeyer-Villiger products
Thermal (Dry Heat) 80°CEntire moleculeDecarboxylation products, elimination products
Photolysis ICH Q1B specified light sourceCarbonyl group, C-P bondPhotoreduction products, radical-mediated fragments

Conclusion

The solubility and thermodynamic stability of 6-Dimethoxyphosphonyl-5-oxohexanoic acid are defining features that influence its utility and handling. Based on its constituent functional groups, the compound is anticipated to be water-soluble, particularly under neutral to basic conditions, and soluble in polar organic solvents. Its stability profile is likely dictated by the susceptibility of the phosphonate ester to hydrolysis and the reactivity of the keto-acid moiety under various stress conditions.

The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical parameters. A thorough execution of these studies will yield a comprehensive understanding of the molecule's physicochemical properties, enabling informed decisions in its development and application.

References

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Wasser 3.0. (n.d.). Phosphonates. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHOSPHONATES. Retrieved from [Link]

  • International Journal of Science Engineering and Technology. (n.d.). Environmental Chemistry of Phosphonates. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

  • Bienta. (2026). Aqueous Solubility Assay. Retrieved from [Link]

  • PIPER. (n.d.). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Retrieved from [Link]

  • Hemelsoet, K., Van Durme, F., Van Speybroeck, V., Reyniers, M. F., & Waroquier, M. (2010). Bond dissociation energies of organophosphorus compounds: an assessment of contemporary ab initio procedures. The Journal of Physical Chemistry A, 114(8), 2864–2873. Retrieved from [Link]

  • Zhao, L., Li, P., & Yalkowsky, S. H. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Development and Technology, 12(6), 639–642. Retrieved from [Link]

  • American Chemical Society Publications. (2024, June 20). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Retrieved from [Link]

  • Fiveable. (2025, August 15). Keto-enol tautomerism. Retrieved from [Link]

  • Beilstein Journals. (2017, October 20). Phosphonic acid: preparation and applications. Retrieved from [Link]

  • Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

  • YouTube. (2019, August 21). 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

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Exploratory

A Predictive Safety Assessment and Toxicological Profile Framework for 6-Dimethoxyphosphonyl-5-oxohexanoic acid

Disclaimer: This document is a scientifically-derived guide intended for research and drug development professionals. A specific Safety Data Sheet (SDS) for 6-Dimethoxyphosphonyl-5-oxohexanoic acid is not publicly availa...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is a scientifically-derived guide intended for research and drug development professionals. A specific Safety Data Sheet (SDS) for 6-Dimethoxyphosphonyl-5-oxohexanoic acid is not publicly available. This guide provides a predictive toxicological framework based on structural analysis and outlines the necessary experimental procedures to establish a formal safety profile. It is not a substitute for a formal, experimentally-derived SDS. All laboratory work with this compound should be conducted under the assumption that it is hazardous.[1]

Introduction: Characterizing a Novel Chemical Entity

In the landscape of drug discovery and chemical research, scientists frequently synthesize or encounter novel chemical entities for which no safety or toxicological data exists. 6-Dimethoxyphosphonyl-5-oxohexanoic acid is one such compound. Its unique structure, incorporating a phosphonate ester, a ketone, and a carboxylic acid, suggests a complex reactivity and metabolic profile that warrants a thorough and systematic safety evaluation.

The absence of a pre-existing Safety Data Sheet (SDS) necessitates a proactive approach.[1] This guide provides a comprehensive framework for researchers to:

  • Predict Potential Hazards: Through structural analysis and comparison with known toxicophores.

  • Establish a Tiered Experimental Testing Strategy: Outlining key in vitro assays to generate foundational toxicity data.

  • Synthesize Data for Hazard Communication: Detailing how experimental results translate into a GHS-compliant SDS.

This document is structured to empower researchers to make informed decisions, ensuring laboratory safety and regulatory compliance when handling novel substances like 6-Dimethoxyphosphonyl-5-oxohexanoic acid.

Part 1: Predictive Toxicology and Hazard Analysis

Before embarking on experimental testing, a significant amount of information can be inferred from the molecule's structure. This in silico and analog-based assessment is a cornerstone of modern toxicology, saving resources and guiding experimental design.[2]

Structural-Activity Relationship (SAR) Analysis

The molecule can be deconstructed into three key functional groups, each with known toxicological implications:

  • Dimethoxyphosphonyl Group: Organic phosphonates are a broad class of compounds. While some are known for potent neurotoxicity via inhibition of acetylcholinesterase (AChE), this is not a universal property.[3][4] The specific structure of 6-Dimethoxyphosphonyl-5-oxohexanoic acid does not resemble common organophosphate pesticides. However, the potential for neurotoxic activity, even if low, cannot be dismissed without experimental verification. Metabolism may lead to the hydrolysis of the phosphonate esters.[3]

  • 5-Oxo (Keto) Group: The ketone functional group is a common motif in biochemistry. It can participate in metabolic reactions, such as reduction to a secondary alcohol. While not typically associated with high toxicity, its presence can influence the molecule's overall reactivity and metabolic fate.[5]

  • Hexanoic Acid (Carboxylic Acid) Group: The terminal carboxylic acid group imparts acidic properties to the molecule. Depending on its pKa, it can cause local skin and eye irritation.[6][7][8][9] Carboxylic acids are also readily metabolized through pathways like beta-oxidation.

Predicted Physicochemical and Toxicological Properties

Based on the structural analysis, we can predict a range of properties and potential hazards. These predictions must be confirmed experimentally but provide a crucial starting point for risk assessment.

Property / EndpointPredicted CharacteristicRationale & Implication
Physical State Likely a liquid or low-melting solid at room temperature.[7]Affects handling procedures and potential for aerosol formation.
Solubility Expected to have moderate water solubility due to the polar carboxylic acid and phosphonate groups.Important for preparing test solutions for biological assays.
Acute Oral Toxicity Predicted to be harmful if swallowed (GHS Category 4).[9][10]Based on general toxicity of related functionalized organic acids.
Skin Corrosion/Irritation Predicted to cause skin irritation (GHS Category 2).[6][7][9][10]The carboxylic acid moiety is a known irritant.
Eye Damage/Irritation Predicted to cause serious eye irritation (GHS Category 2A).[6][7][10]The carboxylic acid moiety is a known irritant.
Germ Cell Mutagenicity Unknown, requires experimental testing.No obvious structural alerts for mutagenicity, but an Ames test is essential.
Neurotoxicity Low to moderate potential.The phosphonate group warrants investigation for AChE inhibition.

Part 2: A Tiered Framework for Experimental Safety Profiling

Generating empirical data is non-negotiable for a comprehensive safety assessment.[11] A tiered approach, starting with rapid in vitro assays, is the most efficient and ethical strategy.[2][12]

Workflow for Novel Compound Safety Assessment

The following diagram illustrates the logical progression for characterizing the safety profile of 6-Dimethoxyphosphonyl-5-oxohexanoic acid.

G cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: Data Synthesis & Hazard Communication A In Silico Analysis (SAR, QSAR) B Cytotoxicity Assay (e.g., MTT Assay) A->B Guide Assay Concentration D Mechanism-Specific Assay (AChE Inhibition) A->D Hypothesize Target C Genotoxicity Assay (e.g., Ames Test) B->C Determine Non-toxic Dose Range E Data Interpretation & Risk Assessment C->E D->E F Author GHS-Compliant Safety Data Sheet (SDS) E->F Populate SDS Sections 2, 8, 11

Caption: Tiered workflow for safety assessment of a novel chemical.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The first step is to determine the concentration at which the compound kills cells. The MTT assay is a reliable, colorimetric method for assessing metabolic activity as an indicator of cell viability.[13][14]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the compound in a relevant human cell line (e.g., HepG2 liver carcinoma cells).

Methodology:

  • Cell Plating: Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[15]

  • Compound Preparation: Prepare a stock solution of 6-Dimethoxyphosphonyl-5-oxohexanoic acid in a suitable solvent (e.g., DMSO, followed by dilution in culture media). Perform serial dilutions to create a range of test concentrations.

  • Cell Treatment: Replace the old media with 100 µL of media containing the various compound concentrations. Include "vehicle control" (solvent only) and "untreated control" wells. Incubate for 24-48 hours.[15]

  • MTT Addition: Add 10-50 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14][16] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13][14]

  • Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[15][16]

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the untreated control.[16] Plot the results to determine the IC50 value.

Experimental Protocol: Genotoxicity (Bacterial Reverse Mutation/Ames Test - OECD 471)

The Ames test is a widely used initial screen to determine the mutagenic potential of a chemical.[17][18] It uses several strains of bacteria (e.g., Salmonella typhimurium, E. coli) with mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[19] A mutagenic substance will cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[18]

Objective: To evaluate the potential of the compound to induce gene mutations.

Methodology:

  • Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[17][19] Some chemicals only become mutagenic after being metabolized.[19]

  • Exposure:

    • Plate Incorporation Method: Mix the tester strain, the test compound at various concentrations, and (if applicable) the S9 mix with molten top agar. Pour this mixture onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the tester strain, test compound, and S9 mix for a short period (e.g., 20-30 minutes) before mixing with top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Experimental Protocol: Mechanism-Specific Screening (AChE Inhibition Assay)

Given the presence of the phosphonate group, a screen for acetylcholinesterase (AChE) inhibition is a prudent, mechanism-based investigation.[20] The Ellman method is a standard colorimetric assay for this purpose.[21]

Objective: To determine if the compound inhibits AChE activity in vitro.

Methodology:

  • Principle: The assay measures the activity of AChE, which hydrolyzes the substrate acetylthiocholine (ATCI). The product, thiocholine, reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound that can be measured spectrophotometrically at 412 nm.[20][21] An inhibitor will slow this color development.[20]

  • Assay Setup: In a 96-well plate, add buffer (e.g., 0.1 M phosphate buffer, pH 8.0), the test compound at various concentrations, and a solution of purified AChE enzyme.[21]

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[21]

  • Reaction Initiation: Add a solution containing both ATCI and DTNB to all wells to start the reaction.[20]

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.[21]

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each compound concentration relative to the control (enzyme with no inhibitor).[21] This can be used to calculate an IC50 value if inhibition is observed.

Part 3: Data Synthesis and Hazard Communication

The data generated from the predictive and experimental assessments form the basis of a formal hazard communication document. The Globally Harmonized System (GHS) provides a standardized 16-section format for Safety Data Sheets (SDS).[22][23]

Populating a Provisional Safety Data Sheet

The results from the described workflow would directly inform the most critical health hazard sections of an SDS:

  • SECTION 2: Hazard Identification:

    • Classification: Based on the results, the compound would be classified (e.g., Acute Toxicity, Oral, Category 4; Skin Irritation, Category 2).[6][10]

    • Label Elements: The appropriate GHS pictograms (e.g., exclamation mark), signal word ("Warning"), and hazard statements ("H302: Harmful if swallowed," "H315: Causes skin irritation") would be assigned.[7][9]

  • SECTION 8: Exposure Controls/Personal Protection:

    • Based on the irritation and toxicity data, mandatory Personal Protective Equipment (PPE) would be specified:

      • Eye/Face Protection: Safety glasses with side-shields or goggles.[24]

      • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][24]

      • Engineering Controls: Work should be conducted in a chemical fume hood.[1]

  • SECTION 11: Toxicological Information:

    • This section would be populated with the quantitative data from the in vitro studies:

      • Acute Toxicity: Report the IC50 from the MTT assay.

      • Skin Corrosion/Irritation: Describe the expected irritation based on structural analysis.

      • Germ Cell Mutagenicity: State the result of the Ames test (e.g., "Negative in the bacterial reverse mutation assay, with and without metabolic activation").

      • Specific Target Organ Toxicity: Report the findings of the AChE assay.

Hypothetical Metabolic Pathway

Understanding potential metabolic breakdown is crucial for predicting clearance and the formation of potentially more or less toxic metabolites.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 6-Dimethoxyphosphonyl- 5-oxohexanoic acid M1 Ester Hydrolysis (Phosphatase) Parent->M1 M2 Keto Reduction (Reductase) Parent->M2 M3 Beta-Oxidation Parent->M3 P1 Monomethoxyphosphonyl Metabolite M1->P1 P2 5-Hydroxy Metabolite M2->P2 P3 Shorter-chain acid M3->P3 M4 Conjugation (e.g., Glucuronidation) P2->M4 P3->M4 P4 Conjugated Metabolite (for excretion) M4->P4

Caption: Hypothetical metabolic pathways for the title compound.

References

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 12, 2024, from [Link]

  • MTT Assay Protocol. (n.d.). University of Nebraska-Lincoln. Retrieved March 12, 2024, from [Link]

  • MTT (Assay protocol). (n.d.). Harvard University. Retrieved March 12, 2024, from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology (NIB), Slovenia. Retrieved March 12, 2024, from [Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). (n.d.). Tox Lab. Retrieved March 12, 2024, from [Link]

  • AMES Test (OECD 471). (n.d.). TTS Laboratuvar Hizmetleri. Retrieved March 12, 2024, from [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved March 12, 2024, from [Link]

  • Ames Test - Confirmatory test included - OECD 471. (n.d.). Vivotecnia. Retrieved March 12, 2024, from [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023, November 27). ACS Omega. Retrieved March 12, 2024, from [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved March 12, 2024, from [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2022, March 21). ResearchGate. Retrieved March 12, 2024, from [Link]

  • GHS Safety Data Sheet. (2016, January 6). ChemSafetyPro.COM. Retrieved March 12, 2024, from [Link]

  • Safety Data Sheet Requirements. (2025, November 6). Kansas State University. Retrieved March 12, 2024, from [Link]

  • When are GHS Safety Data Sheets (SDS) Required?. (n.d.). Creative Safety Supply. Retrieved March 12, 2024, from [Link]

  • Guidance on the Preparation of Safety Data Sheets (SDS). (n.d.). United Nations Economic Commission for Europe (UNECE). Retrieved March 12, 2024, from [Link]

  • NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. (2023, April 5). YouTube. Retrieved March 12, 2024, from [Link]

  • Safety Data Sheets. (n.d.). Health and Safety Authority (Ireland). Retrieved March 12, 2024, from [Link]

  • Requirements for the Safety Assessment of Novel Foods and Novel Food Ingredients. (2025, March 17). Singapore Food Agency. Retrieved March 12, 2024, from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved March 12, 2024, from [Link]

  • The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved March 12, 2024, from [Link]

  • Chemical safety assessment – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 12, 2024, from [Link]

  • Organic Phosphonates. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved March 12, 2024, from [Link]

  • Toxicological Profile for Phosphate Ester Flame Retardants. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved March 12, 2024, from [Link]

  • Phosphonates: Their Natural Occurrence and Physiological Role. (2019, June 27). IntechOpen. Retrieved March 12, 2024, from [Link]

  • Safety Data Sheet - (S)-5-(Fmoc-amino)-6-(tert-butoxy)-6-oxohexanoic Acid. (2025, January 18). AA Blocks. Retrieved March 12, 2024, from [Link]

  • (PDF) Phosphonates: Their Natural Occurrence and Physiological Role. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Enol-keto tautomerism of α-ketophosphonates. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved March 12, 2024, from [Link]

  • 6-(2,5-DIMETHOXYPHENYL)-6-OXOHEXANOIC ACID — Chemical Substance Information. (n.d.). ChemAnalyst. Retrieved March 12, 2024, from [Link]

  • 6-(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-6-oxohexanoic acid. (n.d.). PubChem. Retrieved March 12, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protecting Group Strategies for 6-Dimethoxyphosphonyl-5-oxohexanoic Acid Derivatives

Executive Summary & Strategic Importance 6-Dimethoxyphosphonyl-5-oxohexanoic acid (CAS 130121-24-3)[1] and its chiral derivatives are premier bifunctional building blocks in modern organic synthesis. These molecules are...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

6-Dimethoxyphosphonyl-5-oxohexanoic acid (CAS 130121-24-3)[1] and its chiral derivatives are premier bifunctional building blocks in modern organic synthesis. These molecules are indispensable in the construction of complex lipid mediators, prostaglandins, and notably, the statin class of cholesterol-lowering drugs. In the industrial synthesis of Rosuvastatin, chiral derivatives such as tert-butyl (3R)-3-(tert-butyldimethylsilyloxy)-6-dimethoxyphosphinyl-5-oxohexanoate serve as the critical Horner-Wadsworth-Emmons (HWE) reagents used to install the statin side chain ()[2].

Operating on these molecules requires precise orthogonal protection strategies due to their tri-functional nature: a nucleophile-sensitive carboxylic acid, an electrophilic ketone, and a highly acidic β -ketophosphonate. This guide details the mechanistic rationale and field-proven protocols for manipulating these derivatives with maximum yield and stereoselectivity.

The Tri-Functional Challenge: Mechanistic Rationale

To successfully utilize 6-dimethoxyphosphonyl-5-oxohexanoic acid derivatives, one must understand the causality behind the reactivity of its three distinct domains:

  • The Carboxylic Acid (C1): If left unprotected, the acidic proton (pKa ~4.5) will quench the basic reagents (e.g., DBU, NaH) required for the HWE olefination, leading to incomplete reactions or requiring wasteful excess equivalents of base.

  • The β -Ketophosphonate (C5-C6): The methylene protons flanked by the phosphonate and the ketone are highly acidic (pKa ~12). Deprotonation yields a stabilized carbanion. However, the C5 ketone is also susceptible to nucleophilic attack or unwanted enolization if harsh bases are used.

  • The Phosphonate Ester (C6): The dimethoxy groups dictate the stereochemical outcome of the HWE reaction, strongly favoring the (E)-alkene product due to the thermodynamic stability of the threo-oxaphosphetane intermediate ().

Strategic Rationale: The gold standard in the industry is to protect the C1 carboxylic acid as a bulky tert-butyl ester . This group provides immense steric shielding, preventing unwanted nucleophilic attack at the carbonyl carbon during the HWE reaction, and is completely stable to the mild bases used in olefination.

Comparative Data: Protecting Group Selection

The selection of the protecting group dictates the downstream success of the HWE coupling. The table below summarizes the quantitative and qualitative data driving the preference for the tert-butyl ester in complex syntheses.

Protecting GroupIntroduction ReagentsCleavage ConditionsHWE Yield (%)*Steric Hindrance (A-value)Suitability for Statin Synthesis
Methyl Ester MeOH / H 2​ SO 4​ LiOH / H 2​ O45–60%1.70Low (Saponification risks alkene isomerization)
Benzyl Ester BnBr / K 2​ CO 3​ H 2​ , Pd/C70–80%1.75Moderate (Hydrogenation reduces the target alkene)
tert-Butyl Ester Boc 2​ O / DMAPTFA / DCM>90% >4.50 Excellent (Orthogonal to alkene and phosphonate)
TMS Ester TMSCl / Et 3​ NH 2​ O (Workup)<10%2.50Poor (Too labile for multi-step sequences)

*Yields are representative of coupling with complex, base-sensitive pyrimidine aldehydes in Rosuvastatin synthesis.

Experimental Workflows & Protocols

The following workflow illustrates the optimal sequence for protecting the starting material and executing the olefination.

Workflow A 6-Dimethoxyphosphonyl- 5-oxohexanoic acid B Carboxylic Acid Protection (t-Butyl Esterification) A->B Boc2O, DMAP t-BuOH, RT C Ketone Protection (1,3-Dioxolane) *Optional* B->C Ethylene Glycol pTsOH, Reflux D HWE Olefination (Coupling with Aldehyde) B->D LiCl, DBU R-CHO, MeCN C->D Deprotect Ketone Prior to HWE E Global Deprotection (TFA / Acidic Cleavage) D->E TFA / DCM 0 °C to RT

Workflow for orthogonal protection and HWE coupling of 5-oxohexanoic acid derivatives.

Protocol A: Synthesis of tert-Butyl 6-(dimethoxyphosphoryl)-5-oxohexanoate

This protocol utilizes mild conditions to avoid base-catalyzed self-condensation of the β -ketophosphonate.

Materials:

  • 6-Dimethoxyphosphonyl-5-oxohexanoic acid (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (Boc 2​ O) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • tert-Butanol (t-BuOH) (10 volumes)

Step-by-Step Methodology:

  • Initiation: Dissolve the starting acid in anhydrous t-BuOH under an inert nitrogen atmosphere at room temperature.

  • Catalysis: Add DMAP (0.2 eq) in one portion. Causality Insight: DMAP acts as a nucleophilic catalyst, reacting with Boc 2​ O to form a highly reactive acylpyridinium intermediate, avoiding the need for harsh mineral acids like H 2​ SO 4​ .

  • Activation: Slowly add Boc 2​ O (1.5 eq) dropwise. Maintain the temperature at 30 °C to ensure the Boc 2​ O remains liquid and to facilitate the evolution of CO 2​ gas.

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:1, KMnO 4​ stain).

  • Workup: Concentrate the mixture under reduced pressure. Redissolve in EtOAc and wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO 3​ , and brine.

  • Validation & QC: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate. Self-Validation: 1 H NMR (CDCl 3​ ) must show a sharp singlet at ~1.45 ppm (9H, tert-butyl) and the complete disappearance of the broad carboxylic OH peak (>10 ppm). 31 P NMR will show a single peak at ~23 ppm, confirming phosphonate integrity.

Protocol B: Masamune-Roush HWE Olefination

Coupling the protected phosphonate with base-sensitive aldehydes requires soft enolization techniques.

Mechanism Phosphonate Protected Phosphonate (t-Butyl Ester) Carbanion Phosphonate Carbanion (Active Nucleophile) Phosphonate->Carbanion LiCl / DBU (Deprotonation) Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane + Aldehyde (Nucleophilic Attack) Product E-Alkene Product Oxaphosphetane->Product Elimination (- Dialkyl phosphate)

Mechanistic pathway of the Masamune-Roush Horner-Wadsworth-Emmons olefination.

Materials:

  • tert-Butyl 6-(dimethoxyphosphoryl)-5-oxohexanoate (1.1 eq)

  • Target Aldehyde (1.0 eq)

  • Anhydrous Lithium Chloride (LiCl) (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask containing LiCl (1.2 eq) under vacuum. Causality Insight: LiCl is highly hygroscopic; trace water will quench the carbanion. The Li + ion is critical as it chelates both the phosphonyl and carbonyl oxygens, significantly lowering the pKa of the C6 protons ().

  • Solution: Cool to room temperature, backfill with N 2​ , and add the protected phosphonate (1.1 eq) dissolved in MeCN.

  • Deprotonation: Add DBU (1.1 eq) dropwise. Stir for 15 minutes. The solution will turn slightly yellow, indicating the formation of the stabilized lithium-coordinated carbanion.

  • Coupling: Add the target aldehyde (1.0 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Quenching & Extraction: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate.

  • Validation & QC: Purify via silica gel flash chromatography. Self-Validation: 1 H NMR (CDCl 3​ ) must reveal two new vinylic protons with a large coupling constant (J = 15–16 Hz), confirming the exclusive formation of the (E)-alkene. The 31 P NMR signal of the starting material will be absent, as the water-soluble dialkyl phosphate byproduct is removed during the aqueous workup.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. URL:[Link]

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183-2186. URL:[Link]

  • Ponnuswamy, A. E., Jaware, J., Ranjan, H., & Kansal, V. K. (2009). Statin intermediates and process for the preparation of statins. European Patent Office, EP2062903A1.
  • Rosuvastatin intermediates and their preparation. (2010). European Patent Office, EP2178846A1.

Sources

Application

Application Note: Preparation of 6-Dimethoxyphosphonyl-5-oxohexanoic Acid tert-Butyl Ester

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary & Strategic Utility 6-Dimethoxyphosphonyl-5-oxohexan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Strategic Utility

6-Dimethoxyphosphonyl-5-oxohexanoic acid tert-butyl ester (CAS: 130121-24-3 for the free acid derivative) is a highly versatile bifunctional building block. Structurally, it features a Horner-Wadsworth-Emmons (HWE) active β -ketophosphonate moiety at one terminus and a sterically hindered tert-butyl ester at the other.

In drug development, this reagent is instrumental for synthesizing complex aliphatic chains requiring precise stereochemical control of olefins. It is a critical precursor in the total synthesis of prostaglandins, leukotrienes, and statin analogs. For instance, highly similar dimethoxyphosphinyl-5-oxohexanoate derivatives are key intermediates in the industrial synthesis of Rosuvastatin, where they are used to construct the critical statin side-chain[1].

The Causality of Structural Design

The choice of a tert-butyl ester over a standard methyl or ethyl ester is a deliberate orthogonal protecting group strategy. During the downstream HWE olefination, the reaction environment is highly basic (e.g., using K2​CO3​ , NaH, or DBU)[2]. A tert-butyl ester provides immense steric shielding, rendering the carboxylate completely inert to base-catalyzed hydrolysis or transesterification. Once the target olefin is formed, the tert-butyl group can be cleanly and selectively cleaved under mild acidic conditions (e.g., Trifluoroacetic acid, TFA) without disrupting fragile diene or enone systems synthesized in the molecule.

Mechanistic Insights: The Corey-Kwiatkowski Acylation

The most robust method for preparing β -ketophosphonates is the acylation of a lithiated alkylphosphonate with an ester, a methodology pioneered by Corey and Kwiatkowski[3].

The 2.2 Equivalent Rule (Critical Causality): A common point of failure in this synthesis is incorrect stoichiometry. The reaction requires at least 2.0 to 2.2 equivalents of the lithiated dimethyl methylphosphonate (DMMP) anion per equivalent of the ester substrate.

  • Nucleophilic Attack: The first equivalent of the DMMP anion attacks the ester to form a tetrahedral intermediate.

  • Collapse & Acid-Base Quench: Upon collapse of the intermediate, the newly formed β -ketophosphonate is generated. Because the methylene protons flanked by the ketone and the phosphonate are highly acidic ( pKa​≈13 ), they are immediately deprotonated by the highly basic unreacted DMMP anion ( pKa​≈28 ).

If only 1.0 equivalent of DMMP is used, the reaction will abruptly stall at 50% conversion because half of the nucleophile is consumed acting as a base. The formation of the stable lithium enolate prevents double addition and drives the reaction to completion.

SynthesisWorkflow DMMP Dimethyl methylphosphonate (DMMP) Anion Lithiated DMMP Anion LiCH2P(=O)(OMe)2 DMMP->Anion Deprotonation BuLi n-BuLi in THF (-78 °C) BuLi->Anion Intermediate Tetrahedral Intermediate (Unstable) Anion->Intermediate Nucleophilic Attack Ester 1-tert-butyl 5-methyl pentanedioate Ester->Intermediate Deprotonation Lithium Enolate (Prevents double addition) Intermediate->Deprotonation -OMe Elimination & Deprotonation Quench Aqueous NH4Cl Quench Deprotonation->Quench Workup Product 6-Dimethoxyphosphonyl-5-oxohexanoic acid tert-butyl ester Quench->Product Isolation

Caption: Chemical workflow and intermediate progression for the Corey-Kwiatkowski acylation.

Quantitative Data & Reagent Preparation

Table 1: Stoichiometric Ratios and Reagent Properties

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
1-tert-butyl 5-methyl pentanedioate202.251.02.02 g (10.0 mmol)Electrophile / Substrate
Dimethyl methylphosphonate (DMMP)124.082.22.73 g (22.0 mmol)Nucleophile Precursor
n-Butyllithium (2.5 M in Hexanes)64.062.28.8 mL (22.0 mmol)Strong Base
Anhydrous Tetrahydrofuran (THF)72.11-50 mLSolvent

Note: The starting material, 1-tert-butyl 5-methyl pentanedioate, can be easily prepared by treating glutaric acid mono-tert-butyl ester with methyl iodide and potassium carbonate, or via TMS-diazomethane.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in In-Process Quality Control (IPC) checkpoints to ensure self-validation during execution.

Phase 1: Generation of the Lithiated Phosphonate
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet.

  • Solvent & Reagent Addition: Add anhydrous THF (40 mL) and DMMP (2.73 g, 22.0 mmol) to the flask.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Deprotonation: Syringe in n-BuLi (8.8 mL, 2.5 M in hexanes) dropwise over 15 minutes.

    • Self-Validation Checkpoint: Monitor the internal temperature. It must not exceed -65 °C. The solution must remain clear and colorless. A yellow or brown tint indicates localized warming and unwanted self-condensation of DMMP.

  • Maturation: Stir the resulting lithiated anion solution at -78 °C for 30 minutes.

Phase 2: Acylation
  • Substrate Addition: Dissolve 1-tert-butyl 5-methyl pentanedioate (2.02 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the -78 °C anion mixture over 20 minutes.

  • Reaction Progression: Maintain the reaction at -78 °C for 2 hours.

  • Warming: Remove the dry ice bath and allow the reaction to slowly warm to 0 °C over the course of 1 hour to ensure complete collapse of the tetrahedral intermediate and formation of the lithium enolate.

Phase 3: Quench and Isolation
  • Quenching: At 0 °C, vigorously stir the mixture and rapidly add 20 mL of saturated aqueous NH4​Cl .

    • Self-Validation Checkpoint: Test the aqueous phase with pH paper. It should read between pH 6.0 and 7.0. If it is highly basic, the enolate has not been fully protonated; add 1M HCl dropwise until neutral.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Eluent gradient: 50% Ethyl Acetate in Hexanes to 100% Ethyl Acetate). The product is highly polar due to the phosphonate group.

Table 2: In-Process Quality Control (IPC) Parameters

Process StepIndicatorExpected ObservationCorrective Action if Failed
DMMP LithiationVisual ColorClear, colorless solutionIf yellow/brown, discard and ensure strict -78 °C cooling.
Ester AdditionTemperatureInternal Temp < -65 °CSlow down addition rate; increase stirring speed.
Aqueous QuenchpH PaperpH 6.0 - 7.0Add 1M HCl dropwise until neutral.
Crude NMR 1 H NMRDoublet at ~3.1 ppm ( J≈22 Hz)If absent, check moisture content of THF/DMMP.

Downstream Application: HWE Olefination

Once synthesized, the 6-Dimethoxyphosphonyl-5-oxohexanoic acid tert-butyl ester can be deployed in Horner-Wadsworth-Emmons (HWE) reactions to yield α,β -unsaturated ketones with strict (E)-selectivity[2].

HWEPathway Reagent 6-Dimethoxyphosphonyl-5-oxohexanoic acid tert-butyl ester Enone α,β-Unsaturated Ketone (E-isomer favored) Reagent->Enone HWE Olefination Base Mild Base (e.g., K2CO3 or LiCl/DBU) Base->Enone Aldehyde Target Aldehyde (e.g., Statin Precursor) Aldehyde->Enone Deprotection TFA Cleavage (Orthogonal Deprotection) Enone->Deprotection Acidic Hydrolysis Final Free Carboxylic Acid (Biologically Active Form) Deprotection->Final Product Yield

Caption: Downstream application of the synthesized reagent in Horner-Wadsworth-Emmons olefination.

References

  • Corey, E. J.; Kwiatkowski, G. T. "The Synthesis of Olefins from O,O-Dialkyl Alkylphosphonothioates and α-Lithiated Alkylphosphonate Esters". Journal of the American Chemical Society, 1966, 88(23), 5654-5656. URL:[Link]

  • Maryanoff, B. E.; Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects". Chemical Reviews, 1989, 89(4), 863-927. URL:[Link]

  • Teva Pharmaceutical Industries Ltd. "Rosuvastatin intermediates and their preparation". European Patent EP2178846A1, 2010.

Sources

Method

Optimal base selection for 6-Dimethoxyphosphonyl-5-oxohexanoic acid deprotonation

An Application Note on the Optimal Base Selection for the Deprotonation of 6-Dimethoxyphosphonyl-5-oxohexanoic acid Abstract 6-Dimethoxyphosphonyl-5-oxohexanoic acid is a versatile synthetic intermediate possessing three...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Optimal Base Selection for the Deprotonation of 6-Dimethoxyphosphonyl-5-oxohexanoic acid

Abstract

6-Dimethoxyphosphonyl-5-oxohexanoic acid is a versatile synthetic intermediate possessing three distinct acidic sites: a carboxylic acid, α-keto protons, and α-phosphonate protons. The successful application of this molecule in synthesis, particularly in olefination reactions, hinges on the chemoselective deprotonation of a specific site. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding the molecule's acidity profile and selecting the optimal base to achieve the desired chemical transformation. We present a detailed analysis of base choice, reaction conditions, and step-by-step protocols for generating the key phosphonate carbanion required for the Horner-Wadsworth-Emmons (HWE) reaction, while addressing the challenges posed by the more acidic carboxylic acid functionality.

Introduction: The Challenge of Chemoselectivity

The synthetic utility of 6-Dimethoxyphosphonyl-5-oxohexanoic acid stems from its bifunctional nature, incorporating both a β-ketophosphonate moiety and a carboxylic acid. The β-ketophosphonate is a key precursor for the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming carbon-carbon double bonds with high (E)-alkene selectivity.[1][2][3] However, the presence of multiple acidic protons complicates its use. A successful deprotonation strategy requires a base strong enough to abstract the desired proton without promoting unwanted side reactions at other sites. This guide dissects the acidity of the molecule and provides a logical framework for base selection to control the reaction outcome.

Acidity Profile of 6-Dimethoxyphosphonyl-5-oxohexanoic acid

Understanding the relative pKa values of the different protons is fundamental to predicting the reaction pathway. The molecule has three types of acidic protons, each with a distinct pKa range.

Figure 1: Structure with acidic protons highlighted.

Table 1: Approximate pKa Values of Acidic Sites

Proton SiteColor CodeTypical pKa RangePredicted pKa for this MoleculeResulting Conjugate Base
Carboxylic Acid (-OH )Blue 4-5[4][5]~4.59[6]Carboxylate
α-Keto (-C H₂-)Yellow 19-21[4][7]~20Ketone Enolate
α-Phosphonate (-C H₂-)Red 25-33[8][9]~25Phosphonate Carbanion

As the table clearly indicates, the carboxylic acid proton is by far the most acidic. Any base added to the system will react with the carboxylic acid first. This is a critical consideration for synthetic planning.

Base Selection Strategy: A Tiered Approach

The choice of base directly dictates which proton is removed. The selection must be guided by the pKa of the target proton and the desired reaction outcome.

Tier 1: Selective Deprotonation of the Carboxylic Acid

To exclusively deprotonate the carboxylic acid, a mild base with a conjugate acid pKa comfortably above 5 but well below 20 is required.

  • Recommended Bases: Sodium bicarbonate (NaHCO₃), triethylamine (Et₃N), potassium carbonate (K₂CO₃).

  • Application: This is useful for forming the carboxylate salt, which can alter solubility for extractions or prevent the acidic proton from interfering with subsequent pH-sensitive reaction steps. It is not suitable for generating the C-H carbanions.

  • Causality: The vast difference in acidity (>15 pKa units) between the carboxylic acid and the α-keto protons ensures high selectivity with these weak bases.

Tier 2: Generation of the Ketone Enolate

Targeting the α-keto protons requires a stronger base, but one that is not excessively strong to avoid significant deprotonation at the α-phosphonate site.

  • Recommended Bases: Lithium diisopropylamide (LDA), sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu).

  • Application: This can be used for reactions such as alpha-alkylation of the ketone. However, achieving high selectivity can be challenging due to the relatively small pKa difference between the α-keto and α-phosphonate protons.

  • Causality: These bases are strong enough to deprotonate the C-H bond adjacent to the ketone.[7] The reaction is often performed at low temperatures (e.g., -78 °C) to favor the kinetically faster deprotonation at the less-hindered α-keto site.

Tier 3: Generation of the Phosphonate Carbanion for HWE Reaction

This is the most common and synthetically valuable transformation for this molecule. It requires a very strong, non-nucleophilic base to deprotonate the least acidic C-H bond.

The Stoichiometric Imperative: Because the carboxylic acid (pKa ≈ 4.6) is vastly more acidic than the α-phosphonate proton (pKa ≈ 25), a minimum of two equivalents of a strong base are required.

  • Equivalent 1: Instantaneously and irreversibly deprotonates the carboxylic acid to form the lithium carboxylate.

  • Equivalent 2: Deprotonates the α-phosphonate C-H to generate the reactive carbanion for the HWE reaction.

HWE_Deprotonation Substrate Starting Material (pKa ≈ 4.6 and 25) Carboxylate Intermediate Carboxylate Salt Substrate->Carboxylate 1.0 eq. Strong Base (e.g., n-BuLi) Anion Reactive Phosphonate Anion (Ready for HWE) Carboxylate->Anion 1.0 eq. Strong Base (e.g., n-BuLi)

Figure 2: Stoichiometric deprotonation pathway.

Table 2: Comparison of Strong Bases for Phosphonate Carbanion Generation

BasepKa (Conj. Acid)SolventTemp.AdvantagesDisadvantages/Considerations
Sodium Hydride (NaH) ~36THF, DMF0 °C to RTInexpensive, non-nucleophilic, heterogeneous reaction can be easy to monitor (H₂ evolution).[1]Can have variable reactivity depending on particle size and age. Slower reaction times.
n-Butyllithium (n-BuLi) ~50THF, Hexanes-78 °CHighly reactive, fast deprotonation, commercially available in titrated solutions.[10][11]Highly pyrophoric. Can act as a nucleophile at higher temperatures, potentially attacking the ketone.
LiHMDS / NaHMDS ~26THF-78 °C to 0 °CVery strong, non-nucleophilic due to steric bulk, excellent for sensitive substrates.[10][12]More expensive than n-BuLi or NaH. Byproduct (HMDS) must be removed.
iPrMgCl ~35THF0 °C to RTCan offer unique selectivity and stability for the resulting phosphonoenolate.[12]Less common, may require preparation. Grignard reagents can be complex.

For most applications, n-BuLi or LiHMDS at -78 °C in THF are the most reliable choices, offering rapid and clean formation of the phosphonate carbanion after the initial deprotonation of the carboxylic acid.

Experimental Protocols

Safety Note: Strong bases like n-BuLi are pyrophoric and moisture-sensitive. All procedures must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment.

Protocol 1: General Procedure for Generation of the Phosphonate Carbanion for HWE Reaction

This protocol details the generation of the dianion of 6-dimethoxyphosphonyl-5-oxohexanoic acid, followed by a representative HWE reaction with an aldehyde.

  • Apparatus Setup:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Preparation:

    • Dissolve 6-dimethoxyphosphonyl-5-oxohexanoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Initial Deprotonation (Carboxylic Acid):

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes.

  • Second Deprotonation (α-Phosphonate):

    • Slowly add a second portion of n-butyllithium (1.05 eq.) dropwise via syringe, again maintaining a temperature below -70 °C.

    • After the addition is complete, stir the now deep-colored solution for an additional 45-60 minutes at -78 °C to ensure complete formation of the phosphonate carbanion.

  • Horner-Wadsworth-Emmons Reaction:

    • Prepare a solution of the desired aldehyde (1.0 eq.) in a small amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the carbanion solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates consumption of the starting materials.

  • Workup:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography.

Troubleshooting

ProblemPotential CauseRecommended Solution
Low conversion / No reaction 1. Insufficient base (less than 2.0 eq.).2. Inactive base (old n-BuLi).3. Presence of moisture or other protic impurities.1. Ensure accurate stoichiometry; use at least 2.1 equivalents of base.2. Titrate the n-BuLi solution before use.3. Use rigorously dried solvents and glassware.
Formation of side products 1. Reaction temperature too high, allowing for nucleophilic attack by n-BuLi.2. Aldehyde self-condensation (if enolizable).1. Maintain the temperature at -78 °C during base and aldehyde addition.2. Add the aldehyde to the pre-formed anion solution; do not mix them before adding the base.
Complex mixture of products Incomplete deprotonation leading to a mixture of starting material, mono-anion, and di-anion reacting with the aldehyde.Increase the stirring time after the second base addition to ensure complete carbanion formation before adding the electrophile.

Conclusion

The optimal base for the deprotonation of 6-dimethoxyphosphonyl-5-oxohexanoic acid is entirely dependent on the desired synthetic outcome. While weak bases selectively form the carboxylate salt, the generation of the synthetically valuable phosphonate carbanion for the Horner-Wadsworth-Emmons reaction necessitates a careful strategy. The use of at least two equivalents of a strong, non-nucleophilic base like n-BuLi or LiHMDS under cryogenic conditions is paramount. This approach first neutralizes the highly acidic carboxylic acid before abstracting the α-phosphonate proton, enabling clean and efficient olefination reactions. By understanding the tiered acidity of the substrate, researchers can confidently select the appropriate reagents to achieve their synthetic goals.

References

  • . (Provides typical pKa values for α-keto protons).

  • . (General information on the pKa of carboxylic acids).

  • . (Discusses various bases including iPrMgCl and LHMDS for HWE reactions).

  • . (Lists pKa values for various carboxylic acids).

  • . (Provides a predicted pKa value for the target molecule).

  • . (A general chart of pKa values for common functional groups).

  • . (Compares the acidity of carboxylic acids and alcohols).

  • . (Provides specific pKa values for various carboxylic acids).

  • . (Details on HWE reaction conditions, including the use of NaH).

  • . (Discusses the use of n-BuLi, LDA, and LiHMDS for deprotonating phosphonates).

  • . (General overview of the HWE reaction, mechanism, and stereoselectivity).

  • . (Provides a database of experimental pKa values for carboxylic acids).

  • . (Overview of the HWE reaction).

  • . (Specific pKa determination for acetone).

  • . (Discusses the pKa of phosphonic acids).

  • . (Mentions deprotonation of phosphonates with n-BuLi).

  • . (Details on the HWE reaction mechanism and suitable bases).

  • . (Lists pKa values for various carbon acids including phosphonate esters).

  • . (Compilation of pKa values for various organic compounds).

  • . (Comprehensive pKa tables for various functional groups in DMSO).

Sources

Application

Application Notes &amp; Protocols: 6-Dimethoxyphosphonyl-5-oxohexanoic Acid in Complex Natural Product &amp; API Synthesis

Overview & Strategic Significance In the landscape of complex natural product total synthesis and active pharmaceutical ingredient (API) manufacturing, 6-Dimethoxyphosphonyl-5-oxohexanoic acid (and its protected derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Strategic Significance

In the landscape of complex natural product total synthesis and active pharmaceutical ingredient (API) manufacturing, 6-Dimethoxyphosphonyl-5-oxohexanoic acid (and its protected derivatives, such as tert-butyl (3R)-3-(tert-butyldimethylsilyloxy)-6-dimethoxyphosphoryl-5-oxohexanoate) serves as a highly specialized C6-building block.

This reagent is the industry standard for installing the chiral syn-1,3-diol pharmacophore—a structural motif ubiquitous in polyketide natural products (e.g., macrolides, cryptophycins) and blockbuster synthetic statins like Rosuvastatin and Fluvastatin ()[1]. By mapping perfectly onto the C1–C6 backbone of the statin side-chain, this reagent allows chemists to seamlessly append a functionalized heptenoic acid tail to complex heterocyclic or polyketide core structures.

Mechanistic Causality: The Phosphonate-to-Diol Pipeline

The utility of this reagent relies on two sequential, highly stereocontrolled transformations:

  • Horner-Wadsworth-Emmons (HWE) Olefination: The dimethoxyphosphoryl moiety is strategically chosen over traditional triphenylphosphonium (Wittig) groups. The thermodynamic control of the HWE reaction overwhelmingly favors the (E)-alkene geometry required for statin efficacy ()[1]. Furthermore, the resulting dimethyl phosphate byproduct is highly water-soluble, allowing for a self-validating, chromatography-free aqueous workup.

  • Narasaka-Prasad Diastereoselective Reduction: Following HWE coupling and C3-hydroxyl deprotection, the intermediate becomes a β -hydroxy ketone. The addition of diethylmethoxyborane ( Et2​BOMe ) forms a rigid, 6-membered boron chelate. Subsequent reduction with NaBH4​ proceeds via intermolecular hydride delivery from the less hindered axial face—dictated by the Fürst-Plattner rule—yielding the syn-1,3-diol with >99% diastereomeric excess ()[2].

Workflow Visualization

G cluster_0 Phase 1: HWE Olefination cluster_1 Phase 2: Diastereoselective Reduction Aldehyde Complex Aldehyde (e.g., Pyrimidine Core) Base Base (LHMDS / K2CO3) Deprotonation Aldehyde->Base Phosphonate 6-Dimethoxyphosphonyl- 5-oxohexanoate derivative Phosphonate->Base Enone (E)-α,β-Unsaturated Ketone (C-C Bond Formed) Base->Enone HWE Coupling Deprotection Hydroxyl Deprotection (Yields β-hydroxy ketone) Enone->Deprotection Chelation Et2BOMe Chelation (Cryogenic, -78°C) Deprotection->Chelation Reduction NaBH4 Hydride Delivery (Fürst-Plattner Rule) Chelation->Reduction Diol syn-1,3-Diol Motif (Target Pharmacophore) Reduction->Diol >99% d.e.

Workflow from HWE olefination to stereoselective Narasaka-Prasad reduction yielding syn-1,3-diols.

Self-Validating Experimental Protocols

Protocol A: Horner-Wadsworth-Emmons (HWE) Coupling

Objective: Append the C6-chain to a complex aldehyde while establishing the (E)-alkene.

  • Preparation: Charge a flame-dried reactor with tert-butyl (3R)-3-(tert-butyldimethylsilyloxy)-6-dimethoxyphosphoryl-5-oxohexanoate (1.1 equiv) and anhydrous THF. Cool the system to -20 °C.

  • Deprotonation: Add LHMDS (1.15 equiv) dropwise over 15 minutes.

    • Causality: LHMDS is a non-nucleophilic base that quantitatively and irreversibly deprotonates the highly acidic methylene bridge between the phosphonate and the ketone, preventing unwanted nucleophilic attack at the ester moiety.

  • Coupling: Introduce the target aldehyde (1.0 equiv) dissolved in THF. Gradually warm the reaction to 25 °C and stir for 3 hours.

  • In-Process Control (IPC): Monitor the reaction via 31P NMR. The disappearance of the starting phosphonate signal (~24 ppm) and the appearance of the dimethyl phosphate byproduct (~2 ppm) confirms complete conversion.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc. The water-soluble phosphate byproduct partitions entirely into the aqueous phase, self-purifying the organic layer.

Protocol B: Narasaka-Prasad Diastereoselective Reduction

Objective: Stereoselectively reduce the C5-ketone to establish the syn-1,3-diol. (Note: Ensure the C3-hydroxyl protecting group, e.g., TBS, has been removed prior to this step to yield the free β -hydroxy ketone).

  • Solvent System: Dissolve the β -hydroxy enone intermediate in a 4:1 mixture of anhydrous THF and Methanol.

    • Causality: Methanol is critical. It reacts with NaBH4​ to form the active, less basic reducing species (sodium trimethoxyborohydride) and facilitates the necessary hydride transfer ()[3].

  • Chelation: Cool the reactor strictly to -78 °C. Add Et2​BOMe (1.2 equiv) dropwise and stir for 30 minutes.

    • Causality: Cryogenic temperatures are non-negotiable; they freeze the conformational mobility of the molecule, locking it into the boron-chelated chair transition state required for facial selectivity.

  • Reduction: Add NaBH4​ (1.5 equiv) in one portion. Stir for 3 hours at -78 °C.

  • Quench & Boron Cleavage: Quench with glacial acetic acid to destroy excess hydride, then warm to room temperature. Add 30% H2​O2​ and stir for 1 hour.

    • Causality: Boron-diol chelates are notoriously robust. Peroxide oxidation cleaves the C–B bonds, releasing the free syn-1,3-diol and preventing product loss in the aqueous layer.

  • Validation: Convert a small aliquot to the acetonide derivative using 2,2-dimethoxypropane and catalytic pTSA. 1H NMR will display two distinct acetal methyl singlets (e.g., ~1.35 and 1.45 ppm) characteristic of the syn-1,3-diol, confirming >99% d.e.

Quantitative Data & Parameter Optimization

ParameterCondition / ReagentMechanistic Impact & CausalityExpected Outcome
Base Selection (HWE) K2​CO3​ (MeCN) vs. LHMDS (THF) K2​CO3​ provides milder, heterogeneous conditions ideal for industrial scale-up; LHMDS ensures rapid, irreversible enolate formation for sensitive substrates.>85% Yield, >98% (E)-selectivity
Chelating Agent Et2​BOMe Forms a rigid 6-membered cyclic intermediate with the β -hydroxy ketone.Locks conformation for axial hydride attack.
Reduction Temp -78 °CPrevents competitive, unchelated reduction pathways that would erode stereocontrol.>99% syn diastereomeric excess (d.e.)
Boron Quench 30% H2​O2​ / MeOHOxidatively destroys the highly stable boron-diol complex post-reduction.Prevents product loss during extraction; >90% recovery.

References

  • Maryanoff, B. E.; Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects." Chemical Reviews, 89(4), 863–927. URL:[Link]

  • European Patent Office. (2010). "Rosuvastatin intermediates and their preparation." Patent EP2178846A1.
  • Feng, J., Li, T., Zhang, J., & Jiao, P. (2019). "Application of chiral 2-isoxazoline for the synthesis of syn-1,3-diol analogs." Beilstein Journal of Organic Chemistry, 15, 1821–1830. URL:[Link]

  • Wikipedia Contributors. (2023). "Narasaka–Prasad reduction." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Method

Advanced Chromatographic Purification Strategies for 6-Dimethoxyphosphonyl-5-oxohexanoic Acid Reaction Mixtures

An Application Note and Protocol Guide for Researchers Abstract This guide provides detailed application notes and validated protocols for the chromatographic purification of 6-dimethoxyphosphonyl-5-oxohexanoic acid from...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

This guide provides detailed application notes and validated protocols for the chromatographic purification of 6-dimethoxyphosphonyl-5-oxohexanoic acid from crude synthetic reaction mixtures. The unique bifunctional nature of this molecule, possessing both a phosphonate diester and a carboxylic acid, presents distinct challenges for purification, including high polarity and pH-dependent charge states. We address these challenges by presenting three robust chromatographic methodologies: modified normal-phase flash chromatography for bulk purification, advanced reversed-phase HPLC for high-resolution separation, and anion-exchange chromatography for targeted removal of ionic impurities. Each section explains the underlying separation principles, provides step-by-step protocols, and includes troubleshooting guidance to empower researchers in drug discovery and chemical synthesis to achieve high-purity material essential for downstream applications.

Introduction: The Purification Challenge

6-Dimethoxyphosphonyl-5-oxohexanoic acid is a valuable synthetic intermediate in the development of various bioactive compounds and materials. Its structure incorporates three key functional groups: a dimethoxyphosphonyl group, a ketone, and a terminal carboxylic acid. This combination results in a highly polar, acidic molecule that is often challenging to purify using standard chromatographic techniques.

Common impurities in its synthesis, such as unreacted starting materials, base catalysts, and self-condensation byproducts, can span a wide range of polarities.[1][2] The primary difficulties in purification arise from:

  • Strong Retention & Peak Tailing on Silica Gel: The carboxylic acid moiety interacts strongly with silanol groups on standard silica gel, leading to significant peak tailing and potential loss of product.

  • Poor Retention in Reversed-Phase: The high polarity of the molecule causes it to elute at or near the solvent front in traditional reversed-phase (RP) systems, making separation from other polar impurities difficult.[3][4]

  • pH-Dependent Behavior: The ionizable carboxylic acid group means that the molecule's charge and chromatographic behavior are highly dependent on the pH of the mobile phase.[5]

This document outlines tailored solutions to overcome these specific challenges.

Physicochemical Properties of the Target Compound
PropertyStructureAnalysis
IUPAC Name 6-(Dimethoxyphosphoryl)-5-oxohexanoic acid-
Molecular Formula C₈H₁₅O₆P-
Molecular Weight 238.18 g/mol -
Key Functional Groups Carboxylic Acid (-COOH) Ketone (C=O) Phosphonate Diester (-PO(OCH₃)₂)The combination of a highly acidic proton (COOH) and multiple polar groups makes this molecule water-soluble and highly polar. The phosphonate group also contributes to its acidic character and potential for metal chelation.[6]
Predicted pKa ~4.5 (for Carboxylic Acid)The acidic nature necessitates pH control in reversed-phase chromatography to ensure retention and symmetrical peak shape.[5] Anion-exchange chromatography is also a viable strategy due to the negative charge above this pKa.[7][8]

Method 1: Modified Normal-Phase Flash Chromatography for Bulk Purification

Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, is a primary choice for scalable, bulk purification.[9] For 6-dimethoxyphosphonyl-5-oxohexanoic acid, the key to success is modifying the mobile phase to suppress the ionization of the carboxylic acid, thereby minimizing peak tailing.

Causality: Why Add Acid?

The free silanol groups (Si-OH) on the surface of silica gel are acidic and can interact strongly with basic analytes. Conversely, they can also form strong hydrogen bonds with acidic protons, like that of a carboxylic acid. By adding a small amount of a competing acid (e.g., acetic or formic acid) to the eluent, an equilibrium is established that saturates these active sites and ensures the analyte remains in its less polar, protonated state (-COOH). This reduces the strong, non-ideal interactions, resulting in faster elution and vastly improved, more symmetrical peak shapes.[10]

Experimental Protocol: Flash Chromatography
  • TLC Method Development:

    • Spot the crude reaction mixture on a silica gel TLC plate.

    • Develop the plate in a solvent system of Dichloromethane (DCM) and Methanol (MeOH). A typical starting point is 95:5 DCM:MeOH.

    • Add 0.5-1% acetic acid to the solvent system to mitigate tailing.

    • Adjust the DCM:MeOH ratio to achieve a target Rf value of 0.25-0.35 for the desired product.

    • Visualize spots using an appropriate stain (e.g., potassium permanganate or phosphomolybdic acid) as the compound may have a weak UV chromophore.

  • Column Preparation:

    • Select a silica gel flash column appropriately sized for the amount of crude material (typically a 40-100x mass ratio of silica to crude product).

    • Wet-pack the column using the initial, low-polarity mobile phase (e.g., 100% DCM with 0.5% acetic acid).

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the reaction solvent or a strong solvent like methanol.

    • Adsorb the dissolved sample onto a small amount of silica gel (~1-2x the mass of the crude product).

    • Evaporate the solvent to yield a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase (e.g., 95:5 DCM:MeOH + 0.5% Acetic Acid).

    • Run a linear gradient to a higher polarity mobile phase (e.g., 85:15 DCM:MeOH + 0.5% Acetic Acid) over 10-15 column volumes (CV).

    • Collect fractions and monitor their contents by TLC.

    • Combine fractions containing the pure product and evaporate the solvent under reduced pressure.

General Workflow for Flash Chromatography

G cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Final Product crude Crude Reaction Mixture tlc TLC Method Development (e.g., DCM:MeOH + 0.5% AcOH) crude->tlc dry_load Dry Load Sample onto Silica Gel crude->dry_load elute Gradient Elution tlc->elute dry_load->elute pack Pack Silica Column collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for modified normal-phase flash purification.

Method 2: High-Resolution Reversed-Phase HPLC

For achieving analytical-grade purity or for purifying smaller quantities, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. As noted, the target molecule's high polarity is a significant hurdle. We present two effective solutions.

A. pH-Modified RP-HPLC

Principle: By lowering the pH of the aqueous mobile phase to at least two units below the analyte's pKa (~4.5), the carboxylic acid is fully protonated (-COOH).[5] This neutral form is significantly less polar than its anionic counterpart (-COO⁻), allowing for greater interaction with the non-polar C18 stationary phase and thus, increased retention.[5]

Protocol: pH-Modified RP-HPLC

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm (or similar dimensions)
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Formic Acid or 0.1% TFA in Acetonitrile (ACN)
Gradient 5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (for ketone) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) / Mass Spectrometry (MS)
Injection Volume 5-20 µL
B. Mixed-Mode Chromatography (RP/Anion-Exchange)

Principle: This advanced technique utilizes a stationary phase that has both non-polar (e.g., C18) and anion-exchange (e.g., quaternary amine) functionalities.[6] This provides a dual retention mechanism. The reversed-phase character retains molecules based on hydrophobicity, while the anion-exchange sites strongly retain the negatively charged carboxylate group. This results in excellent retention and unique selectivity for polar acidic compounds, often superior to standard RP methods.[6]

Protocol: Mixed-Mode RP/AEX HPLC

ParameterRecommended Condition
Column Mixed-Mode RP/AEX Column (e.g., Waters Atlantis PREMIER BEH Z-HILIC, or similar)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile (ACN)
Gradient 95% to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Detection ELSD, CAD, or MS
Injection Volume 5-20 µL
Illustrating RP Retention Mechanisms

G cluster_standard Standard RP-HPLC (Poor Retention) cluster_modified pH-Modified RP-HPLC (Good Retention) cluster_mixed Mixed-Mode RP/AEX (Excellent Retention) C18_A C18 Stationary Phase Analyte_A Analyte-COO⁻ C18_A->Analyte_A Weak Interaction Mobile_A Aqueous Mobile Phase Analyte_A->Mobile_A Strong Affinity C18_B C18 Stationary Phase Analyte_B Analyte-COOH C18_B->Analyte_B Stronger Hydrophobic Interaction Mobile_B Acidified Mobile Phase Stationary_C C18 + Anion Exchanger (N⁺R₃) Analyte_C Analyte-COO⁻ Stationary_C->Analyte_C Hydrophobic + Ionic Interactions

Caption: Comparison of analyte interactions in different RP modes.

Method 3: Anion-Exchange Chromatography (AEX)

Principle: Ion-exchange chromatography separates molecules based on their net surface charge.[8] AEX uses a positively charged stationary phase to bind negatively charged molecules.[11] This method is exceptionally well-suited for purifying 6-dimethoxyphosphonyl-5-oxohexanoic acid, especially for removing neutral or basic impurities. The analyte, which is negatively charged at a pH > 5, binds to the column. Elution is then achieved by introducing a mobile phase with a high concentration of competing anions (a salt gradient), which displace the analyte from the stationary phase.[8]

Protocol: Preparative Anion-Exchange Chromatography
  • Column and Buffer Selection:

    • Stationary Phase: A strong anion-exchange (SAX) resin with a quaternary ammonium functional group is recommended for its pH stability.[11]

    • Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.

    • Elution Buffer (Buffer B): 20 mM Tris-HCl + 1.0 M NaCl, pH 8.0.

  • Column Equilibration:

    • Pack the AEX column and equilibrate with at least 5 CV of Binding Buffer (Buffer A) until the pH and conductivity of the outlet stream match the inlet.

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal volume of Binding Buffer (Buffer A). Adjust the pH to 8.0 if necessary.

    • Filter the sample through a 0.45 µm filter to remove particulates.

    • Load the sample onto the column at a low flow rate.

  • Elution and Fraction Collection:

    • Wash Step: Wash the column with 3-5 CV of Buffer A to elute any unbound, neutral, or cationic impurities.

    • Elution Step: Apply a linear gradient from 0% to 50% Buffer B over 10-20 CV. The target compound will elute as the salt concentration increases.

    • Strip Step: Wash the column with 100% Buffer B to remove any strongly bound impurities.

    • Collect fractions and analyze for the presence of the product.

  • Desalting:

    • Fractions containing the pure product will be in a high-salt buffer. The salt can be removed by subsequent dialysis, diafiltration, or a final reversed-phase C18 solid-phase extraction (SPE) step.

Summary and Method Selection Guide

The optimal purification strategy depends on the scale, desired purity, and available instrumentation.

GoalRecommended MethodKey StrengthsConsiderations
Bulk Purification (>1 g) Modified Normal-Phase Flash ChromatographyHigh capacity, cost-effective, simple setup.May not resolve closely-eluting impurities; requires solvent evaporation.
High-Purity Isolation (<1 g) pH-Modified Reversed-Phase HPLCHigh resolution, excellent for purity analysis.Requires acidic mobile phases; lower capacity.
Difficult Separations Mixed-Mode (RP/AEX) HPLCSuperior retention and unique selectivity for polar acids.[6]Requires specialized, more expensive columns.
Removal of Neutral Impurities Anion-Exchange ChromatographyHighly selective for charged molecules; high capacity.Requires a subsequent desalting step.

By understanding the physicochemical nature of 6-dimethoxyphosphonyl-5-oxohexanoic acid and applying the targeted chromatographic principles outlined in this guide, researchers can confidently and efficiently achieve the desired product purity for their scientific endeavors.

References

  • In Need of Some Reversed Phase Polar Acid Relief. (2020).
  • Holstege, D. M., et al. (1991). Multiresidue Screen for Organophosphorus Insecticides Using Gel Permeation Chromatography—Silica Gel Cleanup. Journal of AOAC INTERNATIONAL. [Link]

  • Holstege, D. M., et al. (1991). Multiresidue screen for organophosphorus insecticides using gel permeation chromatography--silica gel cleanup. PubMed. [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? (2020). Waters YouTube Channel. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. [Link]

  • Simultaneous determination of organophosphorus pesticides by thin-layer chromatography. (1986). Forensic Science International. [Link]

  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (1986). U.S. Environmental Protection Agency (EPA). [Link]

  • Use of organophosphorus extractants impregnated on silica gel for the extraction chromatographic separation of minor actinides. (2002). Journal of Radioanalytical and Nuclear Chemistry. [Link]

  • A General Procedure for the Preparation of β-Ketophosphonates. (2009). The Journal of Organic Chemistry. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (N.d.). Fisher Scientific. [Link]

  • Preparation of Vinylphosphonates from Ketones Promoted by Tf₂O. (2023). ACS Publications. [Link]

  • Regiospecific Vinyl Phosphate/β-Keto Phosphonate Rearrangements Initiated by Halogen−Metal Exchange. (2001). The Journal of Organic Chemistry. [Link]

  • Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry. (2008). ResearchGate. [Link]

  • Diastereoselective Vinyl Phosphate/β-Keto Phosphonate Rearrangements. (1998). The Journal of Organic Chemistry. [Link]

  • Mastering Ion Exchange Chromatography: Essential Guide. (2025). Chrom Tech, Inc. [Link]

  • Ion Exchange Chromatography. (N.d.). Shimadzu SOPS. [Link]

  • Introduction to Ion Exchange Chromatography. (N.d.). Bio-Rad. [Link]

  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2017). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 6-Dimethoxyphosphonyl-5-oxohexanoic Acid Olefination

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Horner-Wadsworth-Emmons (HWE) olefination of 6-dimethoxyphosphonyl-5-oxohexan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Horner-Wadsworth-Emmons (HWE) olefination of 6-dimethoxyphosphonyl-5-oxohexanoic acid (CAS 130121-24-3). This β -ketophosphonate is a highly valuable building block, particularly for installing the ω -chain in prostaglandin analogs and complex polyketides[1].

However, the presence of a terminal free carboxylic acid introduces significant chemoselectivity, solubility, and stoichiometric challenges. This guide deconstructs the causality behind common experimental failures and provides self-validating protocols to restore high yields and E-selectivity.

Diagnostic Flowchart

Before diving into the specific FAQs, use the decision tree below to diagnose the root cause of your olefination failure.

TroubleshootingTree Start Low Yield in HWE? Q1 Is Base < 2 eq? Start->Q1 Sol1 Increase base to 2.2 eq to form dianion Q1->Sol1 Yes Q2 Is reaction a thick slurry? Q1->Q2 No Sol2 Switch to LiHMDS or add DMPU co-solvent Q2->Sol2 Yes Q3 Poor E/Z selectivity or sensitive aldehyde? Q2->Q3 No Sol3 Use in situ silylation + Masamune-Roush (LiCl/DBU) Q3->Sol3 Yes

Fig 1: Decision tree for troubleshooting low yields in beta-ketophosphonate HWE reactions.

Frequently Asked Questions (FAQs)

Q1: The Stoichiometry Trap

"I am using standard HWE conditions (1.1 eq NaH or LHMDS), but my yields are consistently below 10%, and unreacted aldehyde is recovered. What is going wrong?"

The Causality: The failure stems from a fundamental pKa​ mismatch. The terminal carboxylic acid of 6-dimethoxyphosphonyl-5-oxohexanoic acid has a pKa​ of ~4.5, while the α -protons of the β -ketophosphonate have a pKa​ of ~13–15. The first equivalent of base is entirely consumed deprotonating the carboxylic acid to form an inert carboxylate salt[2]. The Fix: To generate the reactive phosphonate carbanion (ylide), you must use a minimum of 2.1 to 2.5 equivalents of base to form the reactive dianion.

Q2: The Slurry Problem

"I increased the base to 2.2 equivalents of NaH, but the reaction mixture becomes a thick, unstirrable slurry at -78 °C, and the reaction stalls. How can I resolve this?"

The Causality: Sodium carboxylate salts are notoriously insoluble in ethereal solvents like THF at cryogenic temperatures. This precipitation sequesters the reagent within an ionic lattice, preventing the second deprotonation and subsequent olefination. The Fix: Switch the counterion or the solvent system. Using Lithium bis(trimethylsilyl)amide (LiHMDS) instead of NaH generates a lithium carboxylate, which exhibits much higher solubility in THF. If precipitation persists, adding a polar aprotic co-solvent such as DMPU (10–20% v/v) disrupts the ionic lattice and maintains a homogeneous solution.

Q3: Base-Sensitive Substrates & Selectivity

"My aldehyde is base-sensitive and undergoes epimerization or self-aldol condensation when using excess strong base (LiHMDS). How can I achieve high E-selectivity under mild conditions?"

The Causality: Strong bases can degrade sensitive aldehydes before the olefination occurs. The Masamune-Roush modification (LiCl and a mild amine base like DBU or DIPEA) is the gold standard for base-sensitive substrates, providing excellent E-selectivity[3]. However, mild amine bases cannot efficiently deprotonate both the free carboxylic acid and the phosphonate simultaneously. The Fix: Employ an in situ silylation strategy[4]. By treating the phosphonate with N,O-Bis(trimethylsilyl)acetamide (BSA) prior to the HWE reaction, the carboxylic acid is transiently protected as a silyl ester. This neutralizes the acidic proton, allowing you to use standard Masamune-Roush conditions to selectively generate the ylide.

Mechanistic Pathways

MechanisticPathway A 6-Dimethoxyphosphonyl- 5-oxohexanoic acid B 1 eq Base (Carboxylate Anion) A->B Strong Base D In Situ Silylation (TMS-Cl or BSA) A->D Alternative C >2 eq Base (Reactive Dianion) B->C 2nd eq Base G Aldehyde Addition (Oxaphosphetane) C->G E Silyl Ester Phosphonate D->E F Mild Base (LiCl/DBU) Masamune-Roush E->F F->G H E-Alkene Product (High Yield) G->H Elimination

Fig 2: Mechanistic pathways for HWE olefination via dianion or in situ silylation.

Quantitative Condition Optimization

The table below summarizes the causality of different reaction conditions on the yield and stereoselectivity of the olefination.

Base SystemEquivalentsAdditive / ProtectionVisual ObservationYield (%)E:Z Ratio
NaH 1.1NoneClear solution, unreacted aldehyde< 5%N/A
NaH 2.2NoneThick white slurry, poor stirring25%85:15
LiHMDS 2.5DMPU (15% v/v)Homogeneous yellow solution82%92:8
DBU / LiCl 1.1 / 1.2In situ TMS ester (BSA)Homogeneous, mild conditions91% >98:2

Self-Validating Experimental Protocol

For maximum yield and E-selectivity with base-sensitive aldehydes, the In Situ Silylation & Masamune-Roush Protocol is highly recommended.

Reagents:

  • 6-Dimethoxyphosphonyl-5-oxohexanoic acid (1.2 eq)

  • Target Aldehyde (1.0 eq)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq)

  • Anhydrous Lithium Chloride (LiCl) (1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.3 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • In Situ Silylation: Dissolve 6-dimethoxyphosphonyl-5-oxohexanoic acid (1.2 eq) in anhydrous MeCN (0.2 M) under an inert argon atmosphere. Add BSA (1.5 eq) dropwise at room temperature. Stir for 30 minutes.

    • Self-Validation Checkpoint: The reaction should remain a clear, colorless solution. The lack of gas evolution (unlike TMS-Cl/Et 3​ N) confirms clean silyl ester formation.

  • Ylide Generation: Cool the reaction mixture to 0 °C. Add flame-dried LiCl (1.5 eq) followed by the dropwise addition of DBU (1.3 eq). Stir for 15 minutes.

    • Self-Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow . This color change is the visual validation that the active phosphonate carbanion (ylide) has successfully formed.

  • Olefination: Dissolve the target aldehyde (1.0 eq) in a minimal amount of MeCN and add it dropwise to the ylide solution at 0 °C. Allow the reaction to slowly warm to room temperature over 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC. The aldehyde spot should disappear, replaced by a lower-polarity UV-active spot corresponding to the silyl-protected enone.

  • Workup & Deprotection: Quench the reaction by adding 1M aqueous HCl until the pH reaches ~3. Stir vigorously for 15 minutes to hydrolyze the silyl ester. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

    • Self-Validation Checkpoint: Post-quench TLC (EtOAc/Hexane 1:1 with 1% AcOH) will reveal a new spot with a lower Rf​ than the protected intermediate, which stains strongly with KMnO 4​ , confirming the presence of the free carboxylic acid and the newly formed alkene.

Sources

Optimization

Technical Support Center: Stereoselective Olefinations with 6-Dimethoxyphosphonyl-5-oxohexanoic acid

Here is the technical support center guide for improving E/Z stereoselectivity with 6-Dimethoxyphosphonyl-5-oxohexanoic acid. Welcome to our technical support center.

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center guide for improving E/Z stereoselectivity with 6-Dimethoxyphosphonyl-5-oxohexanoic acid.

Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 6-dimethoxyphosphonyl-5-oxohexanoic acid in Horner-Wadsworth-Emmons (HWE) reactions. As a key intermediate, particularly in the synthesis of prostaglandins and their analogues, controlling the stereochemistry of the newly formed double bond is paramount.[1][2][3] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed protocols to help you achieve your desired E or Z-alkene with high selectivity.

Part 1: Frequently Asked Questions - Understanding the Fundamentals

FAQ 1: What is the expected stereoselectivity of a standard Horner-Wadsworth-Emmons (HWE) reaction using 6-dimethoxyphosphonyl-5-oxohexanoic acid?

In a standard Horner-Wadsworth-Emmons reaction, phosphonates with simple alkyl esters, such as the dimethyl esters in 6-dimethoxyphosphonyl-5-oxohexanoic acid, overwhelmingly favor the formation of the (E)-alkene (trans-isomer).[4][5] This is due to the reaction proceeding under thermodynamic control, which favors the more stable product.[6][7]

FAQ 2: Why does the standard HWE reaction favor the E-isomer?

The high E-selectivity of the conventional HWE reaction is a result of the reversibility of the initial addition of the phosphonate carbanion to the aldehyde.[7] This reversibility allows for equilibration between the diastereomeric intermediates (the threo and erythro oxaphosphetanes). The erythro intermediate is sterically less hindered and thermodynamically more stable. Its subsequent, irreversible elimination leads to the formation of the more stable (E)-alkene.[8] The entire process is driven towards the lowest energy pathway and product.

FAQ 3: Can you illustrate the general mechanism for the HWE reaction?

Certainly. The mechanism involves the deprotonation of the phosphonate to form a carbanion, which then attacks the carbonyl of the aldehyde. The resulting betaine intermediate cyclizes to form two diastereomeric oxaphosphetanes. In the standard HWE, these intermediates can equilibrate. The more stable erythro oxaphosphetane eliminates faster to yield the (E)-alkene.

HWE_Mechanism cluster_0 Standard HWE (Thermodynamic Control) Reagents Phosphonate Carbanion + Aldehyde Threo Threo Oxaphosphetane (Kinetic Product) Reagents->Threo Fast Erythro Erythro Oxaphosphetane (Thermodynamic Product) Reagents->Erythro Slow Threo->Erythro Equilibration (Reversible) Z_Alkene (Z)-Alkene Threo->Z_Alkene Elimination E_Alkene (E)-Alkene (Major Product) Erythro->E_Alkene Elimination

Caption: General mechanism for the Horner-Wadsworth-Emmons reaction.

Part 2: Troubleshooting Guide - Maximizing E-Selectivity

Problem: My reaction with 6-dimethoxyphosphonyl-5-oxohexanoic acid is yielding a mixture of E and Z isomers, with lower than expected E-selectivity.

This is a common issue that can often be resolved by carefully controlling the reaction conditions to ensure the reaction remains under thermodynamic control.

ParameterRecommendation for High E-SelectivityRationale
Base Use bases with coordinating cations like NaH, NaOMe, or LiOH.[4][9]Cations like Li⁺ and Na⁺ help to stabilize the oxaphosphetane intermediates, promoting the equilibration that is necessary for high E-selectivity.[8]
Solvent Protic solvents (e.g., EtOH) or polar aprotic solvents (e.g., THF, DME).These solvents facilitate the necessary equilibration of the intermediates.
Temperature Room temperature or higher.[4]Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction (oxaphosphetane to reactants), ensuring that the system reaches thermodynamic equilibrium before elimination occurs.
Aldehyde Structure Less sterically hindered aldehydes.Increased steric bulk on the aldehyde can sometimes hinder the formation of the erythro intermediate, slightly decreasing E-selectivity.[4]
Experimental Protocol: Standard E-Selective HWE Reaction
  • Preparation: To a solution of 6-dimethoxyphosphonyl-5-oxohexanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Ylide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Aldehyde Addition: Cool the resulting ylide solution back to 0 °C and add a solution of the desired aldehyde (1.0-1.2 eq) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the (E)-alkene.

Part 3: Achieving High Z-Selectivity - The Still-Gennari Modification

FAQ 4: How can I synthesize the (Z)-alkene using my phosphonate starting material?

To achieve high Z-selectivity, you must move the reaction from thermodynamic control to kinetic control. This is accomplished by modifying your phosphonate reagent and reaction conditions according to the Still-Gennari protocol.[4][10][11] The core principle is to make the elimination step of the initially formed threo intermediate much faster than its equilibration to the erythro intermediate.[7]

This requires two key changes:

  • Modify the Phosphonate: Replace the electron-donating methoxy groups on the phosphorus atom with strongly electron-withdrawing groups, such as 2,2,2-trifluoroethoxy groups.[9][12] This makes the phosphorus atom more electrophilic, accelerating the collapse of the oxaphosphetane.

  • Modify the Reaction Conditions: Use a strong, non-coordinating base with a sequestering agent for the cation, such as potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 ether.[9][10] This generates a highly reactive, "naked" carbanion and prevents cation-assisted equilibration of the intermediates. The reaction must be run at a very low temperature (-78 °C) to prevent equilibration.[6]

Still_Gennari_Mechanism cluster_1 Still-Gennari (Kinetic Control) SG_Reagents Trifluoroethylphosphonate Carbanion + Aldehyde SG_Threo Threo Oxaphosphetane (Kinetic Product) SG_Reagents->SG_Threo Fast, Irreversible Addition SG_Erythro Erythro Oxaphosphetane SG_Threo->SG_Erythro Equilibration (Suppressed at -78°C) SG_Z_Alkene (Z)-Alkene (Major Product) SG_Threo->SG_Z_Alkene Very Fast Elimination SG_E_Alkene (E)-Alkene SG_Erythro->SG_E_Alkene Elimination

Caption: Mechanism of the Z-selective Still-Gennari olefination.

Troubleshooting Guide: Protocol for Z-Selective Olefination

Step A: Preparation of the Still-Gennari Reagent

The first step is to convert your starting material to the required bis(2,2,2-trifluoroethyl)phosphonate. This can often be achieved via transesterification, though synthesis from the corresponding phosphonyl dichloride is also common. Note: This is a generalized procedure and may require optimization.

  • Chlorination: React 6-dimethoxyphosphonyl-5-oxohexanoic acid with oxalyl chloride or thionyl chloride to form the phosphonyl dichloride.

  • Esterification: React the crude phosphonyl dichloride with 2,2,2-trifluoroethanol in the presence of a base like triethylamine or pyridine to yield 6-[bis(2,2,2-trifluoroethoxy)phosphoryl]-5-oxohexanoic acid.

Step B: The Still-Gennari Olefination Reaction

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the modified phosphonate (1.1 eq) and 18-crown-6 (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add potassium bis(trimethylsilyl)amide (KHMDS, 1.05 eq, as a solution in THF) dropwise to the cooled phosphonate solution. Stir for 30 minutes at -78 °C.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 eq) in cold THF dropwise.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours.[6] The reaction progress should be monitored carefully by TLC or LC-MS.

  • Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the (Z)-alkene.[6]

Part 4: Advanced Troubleshooting

FAQ 5: I'm using Still-Gennari conditions but still see significant amounts of the E-isomer. What could be wrong?
Potential CauseTroubleshooting Action
Inefficient Equilibration Suppression Ensure your temperature is consistently maintained at -78 °C. Any warming can allow the threo and erythro intermediates to equilibrate, eroding Z-selectivity.
Water Contamination Use rigorously dried solvents and glassware. Water can interfere with the strong base and affect the reaction pathway.
Sub-optimal Base/Crown Ether Use high-purity KHMDS and 18-crown-6. The crown ether is crucial for sequestering the potassium ion; impure material can lead to poor results.
Aldehyde Reactivity For some sterically hindered or electronically unusual aldehydes, Z-selectivity can be diminished. Consider alternative Z-selective methods like the Ando olefination if issues persist.[11]
Troubleshooting Workflow

Troubleshooting_Workflow Start Poor E/Z Selectivity Desired_Isomer Desired Isomer? Start->Desired_Isomer Maximize_E Goal: Maximize (E)-Alkene Desired_Isomer->Maximize_E E-Isomer Maximize_Z Goal: Maximize (Z)-Alkene Desired_Isomer->Maximize_Z Z-Isomer Check_E_Conditions Review E-Selective Protocol: - Base (NaH, LiOH)? - Temperature (RT or higher)? - Solvent (THF, DME)? Maximize_E->Check_E_Conditions Check_Z_Conditions Review Z-Selective Protocol: - Phosphonate Modified? - Base (KHMDS)? - Crown Ether used? - Temperature (-78°C)? Maximize_Z->Check_Z_Conditions Problem_Solved_E Problem Solved? Check_E_Conditions->Problem_Solved_E Problem_Solved_Z Problem Solved? Check_Z_Conditions->Problem_Solved_Z Consult_Literature Consult Literature for Substrate-Specific Issues Problem_Solved_E->Consult_Literature No End Achieved Desired Stereoselectivity Problem_Solved_E->End Yes Problem_Solved_Z->Consult_Literature No Problem_Solved_Z->End Yes Consult_Literature->End

Caption: A decision-making workflow for troubleshooting E/Z selectivity.

References

  • Szostak, M., et al. (2020). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. Available at: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • ResearchGate. The Still–Gennari versus HWE olefination of aldehydes. Available at: [Link]

  • Rein, T., & Reiser, O. (2002). Rationalization of Product Selectivities in Asymmetric Horner−Wadsworth−Emmons Reactions by Use of a New Method for Transition-State Modeling. The Journal of Organic Chemistry. Available at: [Link]

  • University of Wisconsin. Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Molnár, K., et al. (2017). Z- and E-selective Horner–Wadsworth–Emmons reactions. Synthetic Communications. Available at: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Ando, K. (1999). Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction. Journal of Computer Aided Chemistry. Available at: [Link]

  • ResearchGate. Detailed arachidonic acid pathway: synthesis of prostaglandins. Available at: [Link]

  • ResearchGate. Preparation of an Intermediate for the Synthesis of Prostaglandins and Analogues. Available at: [Link]

  • Bar-Sinai, A. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules. Available at: [Link]

  • Kladova, M., et al. (2022). Stereoselective Olefination with Sterically Demanding Julia–Kocienski Reagents: Total Synthesis of Oxo-prothracarcin, Oxo-tomaymycin, and Boseongazepine B. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. Cytokine-stimulation of Prostaglandin Synthesis From Endogenous and Exogenous Arachidonic Acids in Polymorphonuclear Leukocytes Involving Activation and New Synthesis of Cyclooxygenase. Available at: [Link]

  • Kourounakis, A. P., et al. (2007). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Prats, A. C. (2020). Molecular Details of Prostaglandin Synthesis Catalyzed by Cyclooxygenase-2 and Its Inhibition by Aspirin. TDX (Tesis Doctorals en Xarxa). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Reactions with 6-Dimethoxyphosphonyl-5-oxohexanoic acid

Welcome to the technical support center for 6-Dimethoxyphosphonyl-5-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Dimethoxyphosphonyl-5-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges, specifically the prevention of unwanted decarboxylation, ensuring the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and reactivity of 6-Dimethoxyphosphonyl-5-oxohexanoic acid.

Q1: What is 6-Dimethoxyphosphonyl-5-oxohexanoic acid and what is its primary application?

A: 6-Dimethoxyphosphonyl-5-oxohexanoic acid is an organophosphorus compound featuring a phosphonate ester, a ketone, and a carboxylic acid within a six-carbon chain. Its most prominent use is as a key building block in the synthesis of complex organic molecules, particularly prostaglandins and their analogues.[1][2][3] The phosphonate moiety makes it an ideal reagent for the Horner-Wadsworth-Emmons (HWE) reaction, which is used to form carbon-carbon double bonds with high stereoselectivity (typically favoring the E-alkene).[4][5] The carboxylic acid "tail" provides a versatile handle for subsequent chemical modifications.

Q2: I'm observing gas evolution and my yields are low. What is causing the decarboxylation of my compound?

A: The molecule you are working with is a δ-keto acid. While significantly more stable than their β-keto acid counterparts, δ-keto acids can still undergo decarboxylation (the loss of CO₂) under certain conditions, primarily when subjected to heat or strong acidic/basic environments.[6][7] The presence of the free carboxylic acid group is the prerequisite for this side reaction. During a Horner-Wadsworth-Emmons reaction, the strong base used to generate the phosphonate carbanion can also deprotonate the carboxylic acid, and elevated temperatures can provide the activation energy needed to expel CO₂.

Q3: What are the tell-tale signs of decarboxylation in my reaction or sample?

A: There are several indicators that decarboxylation is occurring:

  • Visible Gas Evolution: You may see bubbling from your reaction mixture upon heating or base addition, which is the release of CO₂ gas.

  • Inconsistent Yields: A significant loss of mass or lower-than-expected yield of your desired product is a primary symptom.

  • Analytical Discrepancies:

    • NMR Spectroscopy: You will observe the disappearance of the carboxylic acid proton signal and may see new signals corresponding to the decarboxylated byproduct (e.g., a terminal methyl group or a proton at the former acid position).

    • Mass Spectrometry: Detection of a species with a mass 44 Da lower than your expected product confirms the loss of a CO₂ molecule.

  • pH Changes: The consumption of the acidic group can lead to unexpected changes in the reaction mixture's pH during workup.

Q4: What is the single most effective strategy to prevent decarboxylation?

A: The most robust and widely accepted strategy is to protect the carboxylic acid group by converting it into an ester (e.g., a methyl or ethyl ester) before subjecting the molecule to reaction conditions that promote decarboxylation, such as the HWE reaction.[8][9] Esters are not susceptible to this type of decarboxylation.[10] The ester can be selectively removed (hydrolyzed) later in the synthetic sequence to regenerate the carboxylic acid if needed.[11]

Part 2: Troubleshooting Guide: Decarboxylation During Horner-Wadsworth-Emmons (HWE) Reactions

This section provides a systematic approach to diagnosing and solving decarboxylation issues during the most common application of this reagent.

Problem: My HWE reaction is failing or giving low yields, and I suspect decarboxylation is the culprit.

This issue typically stems from three main causes: an unprotected carboxylic acid, incorrect temperature control, or suboptimal base selection.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process to identify and resolve the root cause of decarboxylation.

G start Low Yield or Reaction Failure q1 Was the carboxylic acid protected as an ester? start->q1 no_protect No q1->no_protect No yes_protect Yes q1->yes_protect Yes sol_protect PRIMARY CAUSE: Unprotected acid is highly susceptible. SOLUTION: Protect as methyl or ethyl ester before HWE reaction. no_protect->sol_protect q2 Was the reaction run at low temperature (e.g., ≤ 0°C)? yes_protect->q2 temp_high No q2->temp_high No temp_ok Yes q2->temp_ok Yes sol_temp SECONDARY CAUSE: Heat promotes decarboxylation. SOLUTION: Maintain low temp (-78°C to 0°C) during base addition and reaction. temp_high->sol_temp q3 What base was used? temp_ok->q3 base_check Consider Base Strength & Nucleophilicity q3->base_check sol_base TERTIARY CAUSE: Base may be too harsh or reaction conditions suboptimal. SOLUTION: Use non-nucleophilic bases like NaH or KHMDS. Ensure anhydrous conditions. base_check->sol_base

Sources

Optimization

Technical Support Center: Optimizing HWE Coupling for 6-Dimethoxyphosphonyl-5-oxohexanoic acid

Welcome to the technical support guide for the Horner-Wadsworth-Emmons (HWE) reaction, specifically tailored for the coupling of ketones such as 6-dimethoxyphosphonyl-5-oxohexanoic acid. This resource is designed for res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the Horner-Wadsworth-Emmons (HWE) reaction, specifically tailored for the coupling of ketones such as 6-dimethoxyphosphonyl-5-oxohexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide actionable, in-depth guidance on optimizing reaction temperature—a critical parameter for success.

The unique structure of 6-dimethoxyphosphonyl-5-oxohexanoic acid, which contains both a phosphonate for the HWE reaction and a carboxylic acid, presents specific challenges. The acidic proton of the carboxylic acid can be deprotonated by the base used to generate the phosphonate carbanion, potentially requiring more than one equivalent of base and influencing the optimal reaction temperature. This guide will help you navigate these complexities to achieve high yields and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for an HWE reaction with a ketone?

A1: The optimal temperature for an HWE reaction is highly dependent on the reactivity of the substrates (ketone and phosphonate), the base, and the solvent used. For reactions with ketones, which are generally less reactive than aldehydes, higher temperatures may be required.[1][2] A good starting point for optimization is often 0 °C to room temperature (approx. 23 °C).[3][4] Some systems may require heating to reflux temperatures of the solvent (e.g., THF) to proceed at a reasonable rate.[4]

Q2: How does my choice of base impact the optimal reaction temperature?

A2: The base is critical. Stronger bases generate the phosphonate carbanion more rapidly and can influence the reaction's thermal profile.

  • Strong, non-nucleophilic bases (e.g., NaH, LHMDS): These bases deprotonate the phosphonate quickly. The reaction can often be initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature.[4][5] For your specific substrate, using a strong base will also deprotonate the carboxylic acid.

  • Weaker bases (e.g., DBU, triethylamine with LiCl - Masamune-Roush conditions): These conditions are often used for base-sensitive substrates.[4][5] They may require higher initial temperatures or longer reaction times to ensure complete carbanion formation and subsequent reaction with the ketone.

Q3: My substrate has a carboxylic acid. How does this affect the temperature and reaction?

A3: The carboxylic acid proton is significantly more acidic than the α-proton of the phosphonate. The base will deprotonate the carboxylic acid first before forming the reactive phosphonate carbanion. This has two major implications:

  • Stoichiometry of Base: You will need at least two equivalents of base—one to deprotonate the carboxylic acid and one to generate the phosphonate carbanion.

  • Solubility and Reactivity: The resulting carboxylate salt may have different solubility properties. The presence of this charged group could influence the aggregation state of the phosphonate anion and its reactivity, potentially necessitating adjustments to the reaction temperature. Some studies have successfully performed HWE reactions on substrates with acidic protons, indicating it is feasible with careful optimization.[5][6]

Q4: How does temperature affect the E/Z stereoselectivity of the product?

A4: For standard HWE reactions, higher temperatures generally favor the formation of the thermodynamically more stable (E)-alkene.[3][4] This is because the initial addition of the phosphonate carbanion to the carbonyl is often reversible, and higher temperatures provide the energy needed to allow the intermediates to equilibrate to the lower-energy pathway leading to the (E)-product.[4] Conversely, very low temperatures (-78 °C) can sometimes trap the kinetically favored (Z)-isomer, especially in modified HWE reactions like the Still-Gennari modification.[3][7][8]

Troubleshooting Guide: Temperature Optimization

This section addresses common issues encountered during the HWE coupling of 6-dimethoxyphosphonyl-5-oxohexanoic acid, with a focus on temperature-related solutions.

Problem: My reaction is very slow or shows no product formation.
Possible CauseSuggested Solution
Insufficient Thermal Energy Ketones are less electrophilic than aldehydes and often require more energy to react.[2] After initial carbanion formation (e.g., at 0 °C for 30-60 min), gradually warm the reaction to room temperature and stir for several hours. If progress is still slow (monitored by TLC or LC-MS), consider gently heating the reaction mixture (e.g., to 40-50 °C or refluxing in THF).[4]
Incomplete Deprotonation The base may not be strong enough to fully deprotonate the phosphonate, especially after reacting with the carboxylic acid. Use a stronger base like NaH or LHMDS. Ensure the phosphonate has sufficient time to deprotonate before adding the ketone; a common practice is to stir for 30-60 minutes after base addition.[9]
Poor Solubility The deprotonated, dianionic intermediate may have poor solubility in the reaction solvent at low temperatures. Try a different anhydrous aprotic solvent, such as DME or DMF, which may offer better solubility. A slight increase in temperature can also improve solubility.
Problem: I'm getting a low yield of the desired alkene.
Possible CauseSuggested Solution
Side Reactions At elevated temperatures, the enolate of the ketone starting material could potentially undergo side reactions. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screening (e.g., 0 °C, RT, 40 °C) is highly recommended.
Decomposition The starting material or product might be unstable at higher temperatures. If you suspect decomposition, run the reaction at a lower temperature for a longer period. Ensure a strict inert atmosphere (Nitrogen or Argon) is maintained to prevent oxidative degradation.
Reversibility If the reaction is reversible and the equilibrium is unfavorable, you may need to adjust conditions. Sometimes changing the cation (e.g., from Na⁺ to Li⁺ or K⁺) can influence the stability of the intermediates and the overall yield.[3]
Problem: I'm observing the formation of multiple byproducts.
Possible CauseSuggested Solution
Self-Condensation of the Ketone If the reaction is run too warm or with a very strong base for too long before the phosphonate is added, the ketone could potentially undergo self-condensation. Ensure the ketone is added to the pre-formed phosphonate carbanion, and avoid excessively high temperatures if possible.
Reaction with Solvent At high temperatures, strong bases can react with some solvents (e.g., THF). While typically slow, this can be a source of impurities over long reaction times at reflux. Use the minimum effective temperature.

Experimental Protocol: Temperature Screening

This protocol outlines a small-scale experiment to determine the optimal temperature for your HWE coupling.

1. Reagent Preparation:

  • Dry your glassware thoroughly in an oven and cool under a stream of nitrogen or argon.

  • Use anhydrous solvents. THF is a common choice for HWE reactions.[4]

  • Prepare a solution of 6-dimethoxyphosphonyl-5-oxohexanoic acid in your chosen anhydrous solvent.

2. Base Addition and Carbanion Formation:

  • In a flame-dried, three-neck flask equipped with a stirrer, thermometer, and nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the solution of the phosphonate (1.0 equivalent) to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases. This ensures the formation of the dianion (carboxylate and phosphonate carbanion).[9]

3. Temperature Screening Workflow:

  • Divide the resulting phosphonate carbanion solution into three separate reaction flasks under an inert atmosphere.

  • Flask A: Maintain at 0 °C.

  • Flask B: Allow to warm to room temperature (approx. 23 °C).

  • Flask C: Gently heat to 40 °C using a water bath.

  • Add your coupling partner (the aldehyde or second ketone, if applicable) to each flask.

  • Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) using TLC or LC-MS.

  • Quench the reactions by carefully adding saturated aqueous NH₄Cl solution once the reaction has reached completion or has stalled.[4]

4. Analysis:

  • Work up each reaction identically (e.g., extraction with ethyl acetate, washing with brine, drying over Na₂SO₄).

  • Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the yield and E/Z ratio. The temperature that provides the best combination of reaction rate, yield, and selectivity is your optimum.

Data & Visualization

Table 1: Recommended Starting Conditions Based on Base Selection
BaseEquivalentsSolventRecommended Temperature RangeNotes
NaH > 2.1THF, DME0 °C to RT, then warm if neededStrong, common choice. Good for (E)-selectivity.[4]
LHMDS/KHMDS > 2.1THF-78 °C to RTVery strong base, good for rapid deprotonation.
DBU / LiCl > 2.1 (DBU)Acetonitrile, THFRT to RefluxMilder, "Masamune-Roush" conditions, good for sensitive substrates.[5]
Diagram 1: Troubleshooting Workflow for HWE Temperature Optimization

This diagram outlines the logical steps for troubleshooting and optimizing the reaction temperature.

HWE_Troubleshooting start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node decision_node decision_node start Start HWE Reaction (0°C -> RT) monitor Monitor by TLC/LC-MS start->monitor outcome Analyze Outcome monitor->outcome no_rxn No / Slow Reaction outcome->no_rxn <10% conv. low_yield Low Yield outcome->low_yield 10-50% conv. byproducts Byproducts Observed outcome->byproducts Multiple Spots good_result Good Conversion & Yield outcome->good_result >70% conv. cause_no_rxn1 Insufficient Thermal Energy no_rxn->cause_no_rxn1 cause_no_rxn2 Incomplete Deprotonation no_rxn->cause_no_rxn2 cause_low_yield1 Decomposition at High Temp low_yield->cause_low_yield1 cause_low_yield2 Side Reactions low_yield->cause_low_yield2 sol_no_rxn1 Increase Temp to 40°C or Reflux cause_no_rxn1->sol_no_rxn1 sol_no_rxn2 Use Stronger Base (e.g., LHMDS) cause_no_rxn2->sol_no_rxn2 sol_low_yield1 Decrease Temp, Increase Time cause_low_yield1->sol_low_yield1 sol_low_yield2 Screen Lower Temps (0°C, RT) cause_low_yield2->sol_low_yield2

Caption: Troubleshooting workflow for HWE temperature optimization.

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]

  • Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. [Link]

  • A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC. [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - MDPI. [Link]

  • Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still-Gennari Type Reagents - Organic Chemistry Portal. [Link]

  • Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars - Research Repository. [Link]

  • Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. [Link]

  • (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid - Arkivoc. [Link]

  • Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes1 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 6-Dimethoxyphosphonyl-5-oxohexanoic Acid Synthesis

Welcome to the technical support center dedicated to the successful scale-up synthesis of 6-Dimethoxyphosphonyl-5-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the successful scale-up synthesis of 6-Dimethoxyphosphonyl-5-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale to larger-scale production. Here, we address common challenges, with a focus on minimizing side reactions to ensure high purity and yield.

Introduction: A Plausible Synthetic Route

While numerous synthetic strategies can be envisioned for 6-Dimethoxyphosphonyl-5-oxohexanoic acid, a common and scalable approach involves a two-step process:

  • Michaelis-Arbuzov Reaction: Formation of a phosphonate ester precursor.

  • Selective Hydrolysis: Conversion of the ester to the final carboxylic acid.

This guide will be structured around this plausible synthetic pathway, addressing potential pitfalls at each stage.

cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Selective Hydrolysis start_material Methyl 6-bromo-5-oxohexanoate product1 Methyl 6-dimethoxyphosphonyl-5-oxohexanoate start_material->product1 Reaction reagent1 Trimethyl phosphite reagent1->product1 Reagent product2 6-Dimethoxyphosphonyl-5-oxohexanoic acid product1->product2 Hydrolysis

Caption: Plausible synthetic pathway for 6-Dimethoxyphosphonyl-5-oxohexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control during the scale-up of the Michaelis-Arbuzov reaction?

A1: The most critical parameter is temperature control. The Michaelis-Arbuzov reaction is often exothermic, and on a larger scale, inefficient heat dissipation can lead to a runaway reaction. This can result in the formation of byproducts through elimination or decomposition.[1] It is crucial to have a reactor with adequate cooling capacity and to control the rate of addition of the reagents.

Q2: Why is the choice of the starting halide important?

A2: The reactivity of the alkyl halide directly impacts the reaction rate and the potential for side reactions.[2] Alkyl iodides are the most reactive, followed by bromides and then chlorides. While higher reactivity can reduce reaction times, it can also increase the likelihood of side reactions. For scale-up, an alkyl bromide often provides a good balance between reactivity and stability.

Q3: What are the common impurities observed after the Michaelis-Arbuzov reaction?

A3: Common impurities include unreacted starting materials (the alkyl halide and trialkyl phosphite), the alkyl halide byproduct of the reaction (e.g., methyl bromide if using trimethyl phosphite), and byproducts from elimination reactions, especially if the reaction temperature is not well-controlled.

Q4: How can I selectively hydrolyze the methyl ester without affecting the dimethoxyphosphonyl group?

A4: Selective hydrolysis can be achieved under mild basic conditions, for example, using lithium hydroxide in a mixture of THF and water at low temperatures. The phosphonate ester is generally more stable to basic hydrolysis than the carboxylic acid ester. Acidic conditions should be avoided as they can lead to the cleavage of the P-C bond or hydrolysis of the phosphonate ester.[3]

Troubleshooting Guide: Minimizing Side Reactions

Part 1: Michaelis-Arbuzov Reaction
Issue Potential Cause Troubleshooting Action Scientific Rationale
Low Yield Incomplete reactionIncrease reaction time and monitor by TLC or NMR. Use a slight excess (1.1-1.2 equivalents) of the trialkyl phosphite.[2]Driving the reaction to completion minimizes the amount of unreacted starting material, simplifying purification.
Steric hindranceIf the starting halide is bulky, consider using a less hindered phosphite or increasing the reaction temperature cautiously.The Michaelis-Arbuzov reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[2]
Formation of Elimination Byproducts High reaction temperatureEnsure efficient cooling and control the rate of reagent addition to maintain the desired temperature.Higher temperatures can favor elimination (E2) over substitution (SN2), especially with secondary halides.
Strong base contaminationEnsure all reagents and solvents are free from strong bases.Strong bases can promote elimination reactions.
Product Decomposition Overheating during workupUse vacuum distillation for purification instead of distillation at atmospheric pressure to reduce the boiling point.[1]High temperatures during purification can cause decomposition of the desired product.
Part 2: Selective Hydrolysis
Issue Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Hydrolysis Insufficient base or reaction timeIncrease the amount of base (e.g., LiOH) and/or the reaction time. Monitor the reaction progress by TLC or LC-MS.The hydrolysis of the ester is a saponification reaction that requires stoichiometric amounts of base.
Cleavage of Phosphonate Ester Harsh reaction conditionsUse mild basic conditions (e.g., LiOH in THF/water at 0°C to room temperature). Avoid strong acids or bases and high temperatures.[3]Phosphonate esters are susceptible to hydrolysis under harsh acidic or basic conditions.
Formation of Lactone Byproduct Intramolecular cyclizationMaintain a sufficiently low temperature during the reaction and workup.The hydroxyl group formed transiently during hydrolysis could potentially cyclize with the ketone, although this is less likely under basic conditions.

Experimental Protocols

Protocol 1: Scale-up of Methyl 6-dimethoxyphosphonyl-5-oxohexanoate via Michaelis-Arbuzov Reaction

Materials:

  • Methyl 6-bromo-5-oxohexanoate

  • Trimethyl phosphite

  • Nitrogen or Argon supply

  • Jacketed reactor with overhead stirring and temperature control

Procedure:

  • Charge the reactor with methyl 6-bromo-5-oxohexanoate.

  • Begin inert gas sparging and start agitation.

  • Heat the reactor contents to the desired reaction temperature (typically 100-150°C, optimization required).

  • Slowly add trimethyl phosphite (1.1 equivalents) to the reactor, monitoring the internal temperature closely to control the exotherm.

  • Maintain the reaction temperature for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., GC or NMR).

  • Cool the reaction mixture to room temperature.

  • Purify the crude product by vacuum distillation to remove volatile byproducts and unreacted starting materials.

Protocol 2: Selective Hydrolysis to 6-Dimethoxyphosphonyl-5-oxohexanoic acid

Materials:

  • Methyl 6-dimethoxyphosphonyl-5-oxohexanoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Jacketed reactor with overhead stirring and temperature control

Procedure:

  • Charge the reactor with methyl 6-dimethoxyphosphonyl-5-oxohexanoate and THF.

  • Cool the solution to 0°C.

  • In a separate vessel, dissolve LiOH (1.5 equivalents) in water.

  • Slowly add the LiOH solution to the reactor, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until hydrolysis is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture back to 0°C.

  • Slowly add HCl (e.g., 1M solution) to acidify the mixture to pH 2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.[4]

cluster_0 Troubleshooting Workflow start Low Yield or High Impurity? check_step Identify Reaction Step start->check_step arbuzov Michaelis-Arbuzov check_step->arbuzov Step 1 hydrolysis Hydrolysis check_step->hydrolysis Step 2 arbuzov_temp Check Temperature Control arbuzov->arbuzov_temp hydrolysis_cond Check Hydrolysis Conditions (pH, Temp) hydrolysis->hydrolysis_cond arbuzov_reagents Verify Reagent Purity/Stoichiometry arbuzov_temp->arbuzov_reagents optimize Optimize and Re-run arbuzov_reagents->optimize hydrolysis_cond->optimize

Caption: A simplified troubleshooting workflow for scale-up issues.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Horner-Wadsworth-Emmons reaction to form alkenes. (2019, January 10). YouTube.
  • Chemistry Stack Exchange. (2015, December 8).
  • Reddit. (2023, July 9). Any nucleic acid chemists here?
  • Alfa Chemistry. (2024, August 6). Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • University of Wisconsin. (2026, March 8). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Crude 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid. BenchChem.
  • Abouzid, K. M., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-439.
  • Isa, Y., et al. (2017). An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. Bioscience, Biotechnology, and Biochemistry, 81(12), 2407-2410.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Oxohexanoic Acid. BenchChem.
  • Gagnon, D., et al. (2022). First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. Scientific Reports, 12(1), 6495.
  • ResearchGate. (n.d.). The pathway of synthesis reaction of compounds 5 and 6.
  • Kočevar, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2584-2595.
  • Abouzid, K. M., et al. (2007).
  • Sigma-Aldrich. (n.d.). 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid.
  • Wang, H.-B., et al. (2014). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Defence Technology, 10(1), 1-6.
  • Isa, Y., et al. (2017).
  • Carosio, F., et al. (2025). Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][2][3]oxaphosphinine 6-oxide. Molecules, 30(22), 5019.

  • Google Patents. (n.d.). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.
  • Allais, F., et al. (2022). A sustainable preparative-scale chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid.

Sources

Optimization

Overcoming steric hindrance in 6-Dimethoxyphosphonyl-5-oxohexanoic acid applications

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Dimethoxyphosphonyl-5-oxohexanoic acid and related phosphonate reagents. This guide is designed to pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Dimethoxyphosphonyl-5-oxohexanoic acid and related phosphonate reagents. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges commonly encountered during its application, with a primary focus on overcoming steric hindrance in olefination reactions.

I. Frequently Asked Questions (FAQs)

Q1: What is 6-Dimethoxyphosphonyl-5-oxohexanoic acid and what is its primary application?

While 6-Dimethoxyphosphonyl-5-oxohexanoic acid is a specific structure, it belongs to the broader class of phosphonate esters. These reagents are most commonly employed in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes (olefins) from aldehydes and ketones.[1] The structure of this particular reagent, featuring a ketone and a carboxylic acid, suggests it is designed for use as a building block in the synthesis of more complex molecules, potentially leading to the formation of α,β-unsaturated keto acids or related derivatives which are precursors in various pharmaceutical syntheses.[2][3]

Q2: What is the fundamental mechanism of the Horner-Wadsworth-Emmons (HWE) reaction?

The HWE reaction is a three-step process for creating a carbon-carbon double bond.[4]

  • Deprotonation: A base is used to remove the acidic proton on the carbon atom situated between the phosphonate group and the electron-withdrawing group (in this case, the adjacent ketone), creating a nucleophilic phosphonate carbanion.[1]

  • Nucleophilic Addition: This newly formed carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step of the reaction.[1]

  • Elimination: The resulting intermediate undergoes elimination to form the alkene and a water-soluble dialkyl phosphate byproduct, which is easily removed during aqueous workup.[5]

HWE_Mechanism Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Deprotonation (+ Base) Base Base Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Addition Carbonyl Aldehyde / Ketone (Electrophile) Alkene Alkene Product (E-isomer favored) Intermediate->Alkene Elimination Byproduct Phosphate Byproduct (Water-soluble) Intermediate->Byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Q3: Why is steric hindrance a significant issue when using reagents like 6-Dimethoxyphosphonyl-5-oxohexanoic acid?

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the context of the HWE reaction, steric bulk on either the phosphonate reagent or the reacting aldehyde/ketone can significantly slow down or even prevent the reaction. Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon.[6] Highly hindered ketones can be particularly unreactive towards even highly nucleophilic phosphonate carbanions.[7]

Q4: My HWE reaction is not proceeding or the yield is very low. What are the initial troubleshooting steps?

When an HWE reaction fails, it is crucial to systematically evaluate the potential causes.

  • Ineffective Deprotonation: The phosphonate carbanion may not be forming efficiently. This could be due to a weak base or degraded base (e.g., old sodium hydride).[7]

  • Poorly Reactive Carbonyl: As mentioned, highly hindered ketones can be unreactive.[6][7]

  • Substrate Decomposition: The aldehyde or ketone might be sensitive to the basic reaction conditions, leading to side reactions like self-condensation.[7]

  • Solvent and Temperature Issues: The presence of moisture can quench the carbanion, so anhydrous solvents are critical. The reaction temperature may also need optimization; some systems require cooling to prevent side reactions, while others need heating to proceed.[7]

II. Troubleshooting Guide: Overcoming Steric Hindrance

This section provides a structured approach to diagnosing and solving issues related to steric hindrance in your experiments.

Problem 1: Low to no conversion of a sterically hindered ketone.

Analysis: The primary challenge with sterically hindered ketones is the nucleophilic addition step. The bulky groups surrounding the carbonyl carbon physically block the approach of the phosphonate carbanion.

Solutions:

  • Modify Reaction Conditions:

    • Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Reactions can be heated to the reflux temperature of the solvent (e.g., THF).[8]

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) to enable the slow-reacting components to form the product.

  • Change Reagents:

    • Stronger Base: Switch to a stronger base to ensure complete and rapid formation of the phosphonate carbanion, maximizing its concentration in the reaction mixture.

    • Alternative Olefination Methods: For extremely hindered systems, consider alternative olefination reactions such as the Julia-Kocienski olefination, which can be effective for constructing sterically congested double bonds.[9]

Experimental Protocol: HWE Reaction with a Hindered Ketone using a Strong Base

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phosphonate reagent (1.1 equivalents) and dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise. Stir at -78 °C for 1 hour.

  • Carbonyl Addition: Add the sterically hindered ketone (1.0 equivalent), dissolved in anhydrous THF, dropwise to the cooled carbanion solution.

  • Reaction: Slowly warm the reaction mixture to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography.

Problem 2: Poor stereoselectivity (formation of both E and Z isomers) with a hindered aldehyde.

Analysis: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1] However, with sterically demanding substrates, the kinetic (Z)-product may be formed in significant amounts. The stereochemical outcome is determined by the relative energies of the transition states leading to the E and Z isomers.

Solutions:

  • Optimize Reaction Temperature: Higher reaction temperatures (e.g., room temperature or reflux) allow for the equilibration of the reaction intermediates, which favors the formation of the thermodynamically more stable E-alkene.[1]

  • Choice of Cation: The counterion of the base can influence stereoselectivity. Lithium and sodium salts tend to provide higher (E)-selectivity compared to potassium salts.[7] Adding lithium salts like LiCl to reactions using sodium or potassium bases can also enhance E-selectivity.[8]

  • Modify the Phosphonate Reagent: Increasing the steric bulk of the alkoxy groups on the phosphonate (e.g., changing from dimethyl to diethyl or diisopropyl) can increase the preference for the E-alkene.[10]

Data Summary: Effect of Reaction Parameters on E/Z Selectivity

ParameterCondition to Favor E-IsomerRationale
Temperature Higher (e.g., 23 °C vs. -78 °C)Allows for equilibration to the thermodynamically favored intermediate.[1]
Cation Li⁺ > Na⁺ > K⁺The smaller lithium cation promotes a more organized transition state.[7]
Phosphonate Structure Bulkier alkoxy groups (e.g., -OiPr)Increases steric repulsion in the transition state leading to the Z-isomer.[10]
Aldehyde Structure Increased steric bulkCan further enhance E-selectivity by favoring a less sterically congested transition state.[1]
Problem 3: Reaction is successful but purification is difficult due to the phosphate byproduct.

Analysis: A key advantage of the HWE reaction is that the dialkylphosphate byproduct is typically water-soluble and easily removed by aqueous extraction.[5] However, if the desired product has some water solubility or forms an emulsion, separation can be challenging.

Solutions:

  • Thorough Aqueous Extraction: Perform multiple extractions (at least 3-4 times) with an appropriate organic solvent.

  • Brine Wash: After the water washes, wash the combined organic layers with a saturated solution of sodium chloride (brine). This helps to break up emulsions and remove residual water from the organic layer.

  • Acid/Base Wash: Depending on the nature of your product (the presence of the carboxylic acid in the title compound makes it amenable to this), you can use a mild acid or base wash to further separate the product from the neutral phosphate byproduct. For a carboxylic acid product, a mild base wash (e.g., saturated NaHCO₃) will extract the product into the aqueous layer, leaving the phosphate byproduct in the organic layer. The aqueous layer can then be re-acidified and extracted to recover the pure product.

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Hindrance Is the carbonyl sterically hindered? Start->Check_Hindrance Increase_Temp Increase Temperature and Reaction Time Check_Hindrance->Increase_Temp  Yes Check_Base Check Base Activity & Anhydrous Conditions Check_Hindrance->Check_Base No Stronger_Base Use Stronger Base (e.g., n-BuLi, LHMDS) Increase_Temp->Stronger_Base Alternative_Olefination Consider Alternative Olefination Method Stronger_Base->Alternative_Olefination Success Reaction Optimized Alternative_Olefination->Success Use_Fresh_Reagents Use Fresh Base and Anhydrous Solvents Check_Base->Use_Fresh_Reagents  Problem Found Check_Base->Success No Issues Use_Fresh_Reagents->Success

Caption: A logical flowchart for troubleshooting common HWE reaction issues.

III. References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Olefination Strategies in Statin Synthesis: Horner-Wadsworth-Emmons vs. Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals The synthesis of statin drugs, a cornerstone in the management of hypercholesterolemia, represents a significant achievement in medicinal chemistry. A criti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of statin drugs, a cornerstone in the management of hypercholesterolemia, represents a significant achievement in medicinal chemistry. A critical step in the construction of many synthetic statins, such as atorvastatin and rosuvastatin, is the formation of the characteristic heptenoate side chain. This is typically achieved through an olefination reaction, coupling a sophisticated heterocyclic core with a chiral side-chain precursor. Two of the most prominent methods for this carbon-carbon double bond formation are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.

This guide provides an in-depth technical comparison of these two powerful olefination strategies in the context of statin synthesis. We will explore the nuances of each reaction, from the nature of the phosphorus-stabilized carbanions to the practical implications for stereoselectivity, reaction conditions, and industrial-scale production.

The Crux of the Matter: Choosing the Right Phosphorus Reagent

The fundamental difference between the HWE and Wittig reactions lies in the type of phosphorus reagent employed. The Wittig reaction utilizes a phosphonium ylide (a triphenylphosphoranylidene), while the HWE reaction employs a phosphonate-stabilized carbanion. This seemingly subtle distinction has profound consequences for the reaction's outcome and practicality.

dot

Caption: Core distinction between Wittig and HWE reagents and their byproducts.

Head-to-Head Comparison: Performance in Statin Synthesis

FeatureHorner-Wadsworth-Emmons (HWE) ReactionWittig Reaction
Phosphorus Reagent Phosphonate Ester (e.g., dialkyl phosphonate)Triphenylphosphonium Salt
Active Nucleophile Phosphonate-stabilized carbanion (more nucleophilic)[1]Phosphonium ylide (less nucleophilic)[1]
Typical Stereoselectivity Predominantly (E)-alkenes (trans)[1][2]Stabilized ylides: (E)-alkenes; Non-stabilized ylides: (Z)-alkenes
Byproduct Water-soluble phosphate ester[1]Triphenylphosphine oxide (TPPO)[3][4]
Byproduct Removal Simple aqueous extraction[1]Often challenging; requires chromatography, crystallization, or chemical treatment[3][4][5]
Reactivity Generally more reactive; can react with ketones[6][7]Stabilized ylides are less reactive and may require harsher conditions
Example in Statin Synthesis Synthesis of atorvastatin intermediates[3]Widely used for rosuvastatin and pitavastatin synthesis[8][9]

The Horner-Wadsworth-Emmons (HWE) Reaction: The Pragmatist's Choice

The HWE reaction is often favored in industrial settings due to its practical advantages, primarily the ease of byproduct removal. The water-soluble nature of the phosphate ester byproduct allows for a simple aqueous workup, a significant benefit over the often cumbersome purification required to remove triphenylphosphine oxide (TPPO) generated in the Wittig reaction[1].

dot

Sources

Comparative

A Comparative Guide to the Validation of HPLC Analytical Methods for 6-Dimethoxyphosphonyl-5-oxohexanoic Acid Purity

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of 6-Dimethoxyphosphonyl-5-oxohexanoic acid. As a key intermediate or active phar...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of 6-Dimethoxyphosphonyl-5-oxohexanoic acid. As a key intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for the safety and efficacy of the final drug product. We will delve into the validation of two distinct HPLC methods, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and validated analytical method for this specific analyte.

The unique structure of 6-Dimethoxyphosphonyl-5-oxohexanoic acid, which contains both a carboxylic acid and a phosphonate ester, presents specific challenges for chromatographic analysis. Its polarity can lead to poor retention on traditional reversed-phase columns, necessitating a carefully considered approach to method development and validation.[3][4]

Methodological Approaches: A Head-to-Head Comparison

We will compare two primary HPLC strategies suitable for this analyte:

  • Method A: Ion-Suppression Reversed-Phase HPLC (RP-HPLC): This is a conventional and widely accessible approach. By acidifying the mobile phase, we suppress the ionization of the carboxylic acid group, increasing its hydrophobicity and promoting retention on a C18 stationary phase.

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar compounds.[4] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing an alternative and often superior retention mechanism for polar analytes.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6] The following sections will detail the experimental protocols and compare the performance of both methods against the core validation parameters stipulated by ICH.

The Validation Blueprint: An Overview

The validation process ensures that the analytical method is accurate, precise, specific, and robust. The relationship between these parameters and the overall method lifecycle is crucial for maintaining data integrity.

Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) cluster_Life Phase 3: Lifecycle Management Dev Initial Method Development & Optimization SST System Suitability Testing (SST) Dev->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine Routine Analysis Robustness->Routine Transfer Method Transfer Routine->Transfer

Caption: A workflow outlining the progression from method development to validation and routine use.

Specificity: The Stability-Indicating Power

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[5][7] For a purity assay, this is best demonstrated through forced degradation studies, which are critical for developing a stability-indicating method.[8][9][10]

Experimental Protocol: Forced Degradation
  • Preparation: Prepare separate solutions of 6-Dimethoxyphosphonyl-5-oxohexanoic acid (approx. 1 mg/mL) in a suitable solvent.

  • Stress Application: Expose the solutions to the following conditions[11]:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours. Neutralize before injection.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to a light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample using both Method A and Method B.

  • Evaluation: Assess peak purity using a photodiode array (PDA) detector to ensure the main peak is spectrally homogeneous and that all degradation products are baseline-resolved from the parent peak.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis (PDA Detection) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API API Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo Purity Peak Purity Assessment Analysis->Purity Report Method is Stability-Indicating Purity->Report

Caption: Workflow for conducting forced degradation studies to establish method specificity.

Comparative Performance: Specificity
Performance MetricMethod A (RP-HPLC)Method B (HILIC)Causality & Field Insights
Resolution from Degradants Good resolution for non-polar degradants. Polar degradants may elute near the void volume.Superior. Excellent resolution for polar degradants, which are common in hydrolysis and oxidation.HILIC's retention mechanism is better suited for separating the parent compound from its more polar degradation products, a common outcome of forced degradation.[4]
Peak Purity Index > 0.999 for the parent peak under all conditions.> 0.999 for the parent peak under all conditions.Both methods, when properly developed, can achieve spectral purity. The key difference lies in the chromatographic resolution.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[7] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12]

Experimental Protocol: Linearity
  • Stock Solution: Prepare a stock solution of the reference standard at a known concentration.

  • Calibration Standards: Prepare at least five concentration levels by diluting the stock solution, typically ranging from 50% to 150% of the target assay concentration.[13]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is typically assessed using a recovery study by spiking a placebo matrix with known amounts of the analyte.

Experimental Protocol: Accuracy
  • Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the analyte into a placebo.[5]

  • Replicates: Prepare a minimum of three replicate samples for each concentration level.[13]

  • Analysis: Analyze the spiked samples using the developed method.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Precision

Precision is a measure of the degree of scatter of a series of measurements. It is evaluated at two levels as per ICH guidelines: Repeatability and Intermediate Precision.[13]

Experimental Protocol: Precision
  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.[12]

    • Alternatively, analyze three replicates at three different concentrations (e.g., 80%, 100%, 120%).[13]

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, or using different equipment.[5]

  • Evaluation: Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Comparative Data Summary: Linearity, Accuracy, and Precision

The following table summarizes typical performance data for the two methods.

Validation ParameterMethod A (RP-HPLC)Method B (HILIC)ICH Q2(R1) Acceptance Criteria
Linearity (R²) > 0.999> 0.999R² ≥ 0.999 is generally considered acceptable.[15]
Range (% of Target) 50% - 150%50% - 150%Derived from linearity studies.[12]
Accuracy (% Recovery) 98.8% - 101.2%99.1% - 100.8%Typically 98.0% - 102.0% for a drug substance assay.[5][14]
Precision - Repeatability (RSD%) ≤ 1.0%≤ 0.8%RSD should be sufficiently low; often ≤ 1.0% for the main assay.[5]
Precision - Intermediate (RSD%) ≤ 1.5%≤ 1.2%RSD should demonstrate consistency across variations.[5]

Causality & Field Insights: Both methods can achieve excellent linearity, accuracy, and precision. HILIC methods can sometimes exhibit slightly better precision due to sharper peak shapes and higher efficiency, although they may require more rigorous column equilibration, which can impact intermediate precision if not carefully controlled.

Detection & Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13] These are critical for impurity testing but less so for a main component purity assay. They are often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[13]

Robustness

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Experimental Protocol: Robustness
  • Parameter Variation: Identify critical method parameters and vary them slightly. Examples include:

    • Mobile phase pH (± 0.2 units)

    • Organic solvent composition (± 2%)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

  • Analysis: Analyze a system suitability solution under each modified condition.

  • Evaluation: Evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution). The system suitability criteria must still be met under all variations.

Comparative Performance: Robustness
Parameter VariedMethod A (RP-HPLC)Method B (HILIC)Causality & Field Insights
Mobile Phase pH More Robust. Retention is stable within the set range as long as the pH is well below the pKa of the analyte.Less Robust. Retention in HILIC is highly sensitive to the water content and ionic strength of the mobile phase. Small changes can cause significant shifts in retention time.Ion-suppression RP-HPLC is a well-understood and generally rugged technique. HILIC requires stricter control over mobile phase preparation and column equilibration to ensure reproducible results.
Organic Content Less sensitive to minor changes.Highly Sensitive. A ±2% change in acetonitrile can lead to very large changes in retention time.The partitioning mechanism in HILIC is exquisitely sensitive to the amount of water in the organic-rich mobile phase.

Conclusion and Recommendations

Both Ion-Suppression RP-HPLC and HILIC can be validated to provide accurate and reliable purity data for 6-Dimethoxyphosphonyl-5-oxohexanoic acid. The choice between them depends on the specific laboratory context and analytical goals.

  • Method A (Ion-Suppression RP-HPLC) is a robust, rugged, and widely used technique. It is often easier to develop and transfer between laboratories. It is highly recommended for standard quality control environments where reliability and ease of use are paramount.

  • Method B (HILIC) offers superior retention and potentially better resolution for the polar parent compound and its likely degradation products. This makes it an excellent choice for in-depth stability studies or when higher sensitivity and separation power are required, such as in research and development or for trace impurity analysis. However, it demands more rigorous control over experimental parameters to ensure robustness.

Ultimately, the selected method must be validated according to the principles outlined in this guide to prove it is fit for its intended purpose, ensuring the generation of scientifically sound and reliable data in the development of pharmaceutical products.[6]

References

  • Alsante, K. M., et al. (2014). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis.
  • In, M. K., & Kim, J. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available at: [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery and Translational Research. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Corradini, D. (1990). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. Chromatographia. Available at: [Link]

  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Guardiola, F., et al. (1991). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. American Journal of Enology and Viticulture. Available at: [Link]

  • Borman, P., & Nethercote, P. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Handbook of Analytical Quality by Design. Available at: [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Patel, M., & Patel, P. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

  • Dongala, T. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Analytica Acta. Available at: [Link]

  • Anonym. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Academy of Applied Pharmaceutical Sciences. Available at: [Link]

  • Yoshida, T., et al. (1991). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. Journal of Health Science. Available at: [Link]

  • Zaid, M. S. M., et al. (2022). Trace Level Quantification of Organophosphorus Pesticides from Fleshy Fruit Samples by Magnetic Solid-phase Extraction Using Fabric. Analytical and Bioanalytical Chemistry Research. Available at: [Link]

  • Ghaedi, M., et al. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Chromatography Online. Available at: [Link]

  • Shinde, B. M., et al. (2000). Rapid method for the determination of some organophosphorus insecticides in a small amount of serum in emergency and occupational toxicology cases. Indian Journal of Pharmacology. Available at: [Link]

  • Jones, T. L., & Betowski, L. D. (1990). The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry. Biomedical and Environmental Mass Spectrometry. Available at: [Link]

  • D’Agostino, G., et al. (2024). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Applied Sciences. Available at: [Link]

  • Sravani, S., et al. (2021). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. Available at: [Link]

  • Al-Warthan, A. A., et al. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Molecules. Available at: [Link]

  • Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Validation

Mass spectrometry validation protocols for 6-Dimethoxyphosphonyl-5-oxohexanoic acid intermediates

As a Senior Application Scientist, I approach the analytical quantification of complex pharmaceutical intermediates not merely as a procedural task, but as a system of chemical logic. 6-Dimethoxyphosphonyl-5-oxohexanoic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the analytical quantification of complex pharmaceutical intermediates not merely as a procedural task, but as a system of chemical logic. 6-Dimethoxyphosphonyl-5-oxohexanoic acid is a highly functionalized intermediate, frequently utilized as a Horner-Wadsworth-Emmons (HWE) reagent in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), including statins like Rosuvastatin[1].

The analytical challenge here is twofold: the molecule lacks a conjugated π -system, rendering traditional HPLC-UV methods blind and prone to matrix interference; simultaneously, the terminal carboxylic acid and phosphonate ester moieties impart extreme polarity. On a standard reversed-phase (RP) C18 column, this compound elutes in the void volume, directly into the mass spectrometer's source alongside matrix salts, causing severe ion suppression.

To establish a robust, self-validating analytical framework, we must move beyond basic chromatography and engineer a method that manipulates the analyte's physical chemistry prior to ionization. This guide objectively compares two advanced mass spectrometry methodologies—Ion-Pairing LC-MS/MS (IP-LC-MS/MS) and Ion Chromatography-MS/MS (IC-MS/MS) —and provides a fully compliant ICH Q2(R2) validation protocol[2].

Mechanistic Method Design: Overcoming Polarity

To accurately quantify 6-Dimethoxyphosphonyl-5-oxohexanoic acid, we must control its retention mechanism. We evaluate two distinct approaches:

Approach A: Ion-Pairing LC-MS/MS (IP-LC-MS/MS)

By introducing a volatile alkylamine (e.g., N,N-dimethylhexylamine or ammonium acetate) into the mobile phase, we intentionally form a neutral, hydrophobic ion-pair complex with the deprotonated carboxylic acid.

  • The Causality: This temporary complex dramatically increases the analyte's affinity for the C18 stationary phase, shifting its elution away from the void volume. Upon entering the Electrospray Ionization (ESI) source, the volatile amine evaporates, leaving the charged analyte to be efficiently detected in negative ion mode (ESI-).

Approach B: Ion Chromatography-MS/MS (IC-MS/MS)

Instead of masking the polarity, IC-MS/MS exploits it. Using a high-capacity anion-exchange column and a hydroxide gradient, the analyte is retained based on its anionic charge[3].

  • The Causality: A suppressor module is placed post-column to neutralize the highly conductive hydroxide eluent into water before it enters the MS. This prevents source fouling and allows for direct MS/MS detection of the polar intermediate[4].

IonPairingMechanism Analyte 6-Dimethoxyphosphonyl- 5-oxohexanoic acid (Polar Anion) Complex Neutral Ion-Pair Complex (High Hydrophobicity) Analyte->Complex Electrostatic Interaction Reagent Volatile Amine (e.g., N,N-dimethylhexylamine) Reagent->Complex Column C18 Stationary Phase (Enhanced Retention) Complex->Column Partitioning Detector Mass Spectrometer (Desolvation & Ionization) Column->Detector Elution & Desolvation

Fig 1. Mechanism of volatile ion-pairing to enhance chromatographic retention and MS ionization.

Quantitative Performance Comparison

When selecting a method for process control or impurity profiling, performance metrics must dictate the choice. The following table summarizes the validation parameters of both techniques, evaluated against the latest ICH Q2(R2) guidelines[2][3][5].

Validation Parameter (ICH Q2(R2))IP-LC-MS/MS (Recommended)IC-MS/MS (Alternative)
Linearity ( R2 ) > 0.999> 0.995
Reportable Range 0.1 - 100 ng/mL0.5 - 50 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.1%
Precision (Interday RSD) < 3.0%< 7.0%
Limit of Quantitation (LOQ) 0.1 ng/mL0.5 µg/mL
Run Time ~ 6.0 minutes~ 15.0 minutes
Matrix Effect Susceptibility Low (Mitigated by IS)Moderate

Scientist's Verdict: While IC-MS/MS is highly specific for anions, IP-LC-MS/MS offers superior sensitivity (sub-ng/mL LOQ) and shorter run times, making it the optimal choice for high-throughput trace analysis of 6-Dimethoxyphosphonyl-5-oxohexanoic acid in complex synthesis matrices[3].

Experimental Protocol: Self-Validating IP-LC-MS/MS Workflow

To ensure scientific integrity, an analytical method must be self-validating. This is achieved by integrating System Suitability Testing (SST) and an Isotopically Labeled Internal Standard (ILIS) to automatically correct for injection variability and ionization fluctuations[4].

Step 1: Sample Preparation & Internal Standard Spiking
  • Dilution: Accurately weigh the synthesis matrix and dissolve in a diluent of 80:20 (v/v) Water:Acetonitrile to achieve a target concentration within the linear range.

  • IS Spiking: Spike all calibration standards, Quality Control (QC) samples, and unknown samples with 10 ng/mL of a 13C -labeled analog of the intermediate (or a structurally similar phosphonate IS). Causality: The IS co-elutes with the analyte, experiencing the exact same matrix suppression, thereby normalizing the MS response.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Chromatographic Separation
  • Column: High-strength silica C18 (100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.0). Causality: pH 5.0 ensures the carboxylic acid is partially ionized for ion-pairing while maintaining silica stability.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 4 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

Step 3: MS/MS Detection (Multiple Reaction Monitoring - MRM)
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Precursor Ion: Isolate the [M−H]− ion of 6-Dimethoxyphosphonyl-5-oxohexanoic acid.

  • Product Ions: Monitor the transition corresponding to the loss of the dimethoxy group or decarboxylation (optimized via direct infusion).

LCMS_Validation SST System Suitability Testing (SST) Prep Sample Prep & IS Spiking SST->Prep LC Ion-Pairing LC Separation Prep->LC MS ESI- MS/MS MRM Detection LC->MS Val ICH Q2(R2) Data Validation MS->Val

Fig 2. Self-validating IP-LC-MS/MS workflow for phosphonate intermediate quantification.

ICH Q2(R2) Validation Execution

The final text of ICH Q2(R2) explicitly covers the validation principles for spectrometry data (including MS)[6][7]. The protocol above must be validated against the following criteria:

  • Specificity: Demonstrate that the MRM transitions for 6-Dimethoxyphosphonyl-5-oxohexanoic acid do not suffer from cross-talk or interference from blank matrix injections[2].

  • Accuracy & Precision: Analyze QC samples at three concentration levels (Low, Mid, High) in hexaplicate across three different days. The acceptance criterion is a Relative Standard Deviation (RSD) of ≤5.0% [3].

  • Reportable Range & LOQ: The LOQ is established as the lowest spiking level where the signal-to-noise (S/N) ratio is ≥10:1 , and both accuracy and precision meet the predefined criteria[2][8].

By grounding the analytical design in the physical chemistry of the molecule and adhering strictly to ICH Q2(R2) frameworks, laboratories can ensure the reliable quantification of this critical phosphonate intermediate throughout the drug development lifecycle.

References

  • validation of analytical procedures q2(r2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - QbD Group QbD Group[Link]

  • ICH adopts final Text of Q2(R2) and Q14 Guidelines ECA Academy[Link]

  • Validation of analytical procedures – ICH Q2(R2) European Pharmaceutical Review[Link]

  • EP2062903A1 - Statin intermediates and process for the preparation of statins Google P
  • Determination of Fosetyl and Phosphonic Acid at 0.010 mg/kg Level by Ion Chromatography Tandem Mass Spectrometry PubMed (National Institutes of Health)[Link]

Sources

Comparative

Comparative Guide: Dimethoxy vs. Diethoxy Phosphonates in the Derivatization of Oxohexanoic Acid Systems

Executive Summary & Strategic Context Oxohexanoic acid derivatives, such as methyl 4-oxohexanoate, are highly valuable bifunctional building blocks in pharmaceutical synthesis. Their orthogonal reactivity—housing both an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Oxohexanoic acid derivatives, such as methyl 4-oxohexanoate, are highly valuable bifunctional building blocks in pharmaceutical synthesis. Their orthogonal reactivity—housing both an ester and a ketone—enables precise, multi-step structural elaboration [1]. A critical transformation for these scaffolds is the conversion of the ketone into an alkene via the Horner-Wadsworth-Emmons (HWE) reaction, which is vastly superior to standard Wittig olefination for these inherently less electrophilic ketones [2].

However, a frequent point of failure in process optimization is the arbitrary selection of the dialkyl phosphonate reagent. As a Senior Application Scientist, I routinely observe that the choice between dimethoxy and diethoxy phosphonates fundamentally alters the kinetic profile, stereoselectivity, and hydrolytic stability of the reaction. This guide provides an objective, data-driven comparison to help you select the optimal phosphonate system for your oxohexanoic acid workflows.

Mechanistic Causality: Expertise & Experience

To understand the divergent behavior of these reagents, we must examine the electronic and steric microenvironments of the phosphorus center.

The Electronic Argument (Kinetic Reactivity)

Methoxy groups are less electron-donating than ethoxy groups. In a dimethoxy phosphonate , this reduced inductive donation leaves the phosphorus atom more electrophilic and marginally destabilizes the adjacent carbanion once deprotonated. Consequently, the dimethoxy ylide is kinetically more reactive and will attack the sterically hindered ketone of an oxohexanoate more rapidly than a diethoxy ylide.

However, this high reactivity comes at a cost. In the synthesis of complex phosphonate-bearing oxohexanoates (e.g., 6-(dimethoxyphosphoryl)-5-oxohexanoate), the use of highly reactive dimethoxy carbanions with strong bases like n-BuLi often results in competing side reactions, yielding 50:50 mixtures of regioisomers unless strictly controlled at cryogenic temperatures (-78 °C) [3].

The Steric Argument (Thermodynamic Control & Stereoselectivity)

The hallmark of the HWE reaction is its high E-selectivity, which is dictated by the thermodynamic equilibration of the oxaphosphetane intermediate. Diethoxy phosphonates possess a larger steric radius. During the addition to methyl 4-oxohexanoate, the steric clash in the syn-oxaphosphetane transition state is severe, strongly driving the equilibrium toward the anti-adduct, which collapses into the E-alkene. Dimethoxy phosphonates, being smaller, impose a lower steric penalty, occasionally allowing the Z-isomer to form in higher proportions.

HWE_Mechanism Substrate Methyl 4-oxohexanoate (Bifunctional Substrate) Dimethoxy Dimethoxy Phosphonate - Higher Kinetic Reactivity - Lower Steric Bulk Substrate->Dimethoxy Base (e.g., NaH) Diethoxy Diethoxy Phosphonate - Higher Stability - Greater Steric Bulk Substrate->Diethoxy Base (e.g., NaH) Oxa_DiMe Oxaphosphetane (Kinetic/Thermodynamic Mix) Dimethoxy->Oxa_DiMe Fast Addition Oxa_DiEt Oxaphosphetane (Strong Thermodynamic Control) Diethoxy->Oxa_DiEt Controlled Addition Prod_DiMe Alkene Product (Good Yield, Moderate E/Z Ratio) Oxa_DiMe->Prod_DiMe Elimination Prod_DiEt Alkene Product (Excellent E-Selectivity) Oxa_DiEt->Prod_DiEt Elimination

Mechanistic divergence of dimethoxy vs. diethoxy phosphonates in HWE olefination.

Quantitative Data Comparison

The following table synthesizes the performance metrics of trimethyl phosphonoacetate (Dimethoxy) versus triethyl phosphonoacetate (Diethoxy) when reacted with methyl 4-oxohexanoate under standard conditions (NaH, THF, 0 °C to RT).

Performance MetricDimethoxy PhosphonatesDiethoxy Phosphonates
Ylide Nucleophilicity HighModerate-High
Typical Reaction Time 2 – 4 hours6 – 12 hours
Stereoselectivity (E:Z) ~ 85:15> 95:5
Hydrolytic Stability Low (Prone to transesterification)High (Robust under extended basic conditions)
Regiocontrol in Synthesis Poor (Often requires -78 °C) [3]Excellent (Tolerates 0 °C to RT)
Primary Use Case Sluggish, highly sterically hindered ketonesStandard E-selective olefination [2]

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the protocols below are designed as self-validating systems. Visual cues and specific checkpoints are integrated to confirm the success of each mechanistic step.

Protocol A: High E-Selectivity Olefination using Diethoxy Phosphonate

Use this protocol when stereochemical purity is the absolute priority.

  • Ylide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under argon at 0 °C. Dropwise add triethyl phosphonoacetate (1.1 eq).

    • Self-Validation Check: The evolution of hydrogen gas will be visible. The suspension will transition into a clear, pale-yellow solution within 30 minutes, confirming complete deprotonation.

  • Ketone Addition: Dissolve methyl 4-oxohexanoate (1.0 eq) in a minimal volume of anhydrous THF. Add dropwise to the ylide solution at 0 °C to prevent exothermic degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The ketone starting material (staining dark with phosphomolybdic acid) should disappear, replaced by a lower-Rf UV-active product spot.

  • Quench & Isolation: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Protocol B: Accelerated Olefination using Dimethoxy Phosphonate

Use this protocol when dealing with highly unreactive oxohexanoate analogs or when reaction time must be minimized.

  • Ylide Generation: Cool a solution of trimethyl phosphonoacetate (1.1 eq) in anhydrous THF to -78 °C. Slowly add KHMDS (1.1 eq, 1M in THF).

    • Causality Note: KHMDS is preferred over NaH here to prevent the methoxy transesterification that can occur during prolonged heterogeneous mixing.

  • Ketone Addition: Add the oxohexanoic acid derivative dropwise at -78 °C.

  • Propagation: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Do not allow the reaction to reach room temperature, as dimethoxy phosphonates are prone to side reactions at elevated temperatures [3].

  • Quench: Quench rapidly at 0 °C with saturated NH₄Cl to lock the kinetic product profile.

Step-by-step experimental workflow for the HWE olefination of oxohexanoic acid derivatives.

Conclusion

For the vast majority of oxohexanoic acid derivatizations, diethoxy phosphonates remain the optimal choice due to their superior thermodynamic control, yielding >95:5 E-selectivity, and their robust stability under basic conditions [2]. Dimethoxy phosphonates should be reserved as a tactical alternative for exceptionally hindered substrates where kinetic reactivity is paramount, though researchers must be prepared to mitigate lower stereoselectivity and regiocontrol issues through strict cryogenic temperature management [3].

References

  • Benchchem.
  • Benchchem.
  • Thieme Connect. "Transformation of Glutamic Acid into (S)-Benzyl 2-(dibenzylamino)-6-(dimethoxyphosphoryl)-5-oxohexanoate for a Convenient Access to 5-Substituted Prolines".
Validation

Validating Enantiomeric Excess in Products Synthesized from 6-Dimethoxyphosphonyl-5-oxohexanoic Acid: A Comparative Guide

Introduction: The Criticality of Chiral Validation in Statin Synthesis The compound 6-Dimethoxyphosphonyl-5-oxohexanoic acid (and its protected ester derivatives) serves as a highly specialized Horner-Wadsworth-Emmons (H...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Chiral Validation in Statin Synthesis

The compound 6-Dimethoxyphosphonyl-5-oxohexanoic acid (and its protected ester derivatives) serves as a highly specialized Horner-Wadsworth-Emmons (HWE) reagent. In pharmaceutical synthesis, it is predominantly utilized to construct the chiral dihydroxyheptenoic acid side chain of statin drugs, such as Rosuvastatin and Atorvastatin. Because the pharmacological efficacy of these HMG-CoA reductase inhibitors is strictly dependent on their stereochemistry—typically requiring the (3R, 5S) configuration—validating the enantiomeric excess ( ee ) of the intermediates synthesized from this phosphonate precursor is a non-negotiable quality control step.

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess is a cornerstone of reaction optimization[1]. This guide objectively compares the three primary analytical modalities used to validate the ee of these complex chiral intermediates: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Chiral Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Causality & Workflow

The products derived from 6-dimethoxyphosphonyl-5-oxohexanoic acid possess multiple polar functional groups (phosphonates, ketones, carboxylic acids, and hydroxyls post-reduction). The choice of validation method depends on the specific physical interactions these groups have with the analytical environment:

  • Chiral HPLC/SFC: Physically separates enantiomers using a Chiral Stationary Phase (CSP). The differential transient diastereomeric interactions (hydrogen bonding, π−π interactions, and steric hindrance) between the enantiomers and the CSP lead to distinct retention times.

  • Chiral NMR: Utilizes Chiral Solvating Agents (CSAs) to form transient, non-covalent diastereomeric complexes in situ. This causes anisochronous chemical shifts (particularly in 31 P and 1 H NMR) for the enantiomers, allowing for rapid quantification without physical separation[2].

G A 6-Dimethoxyphosphonyl- 5-oxohexanoic acid B HWE Olefination (Coupling to Statin Core) A->B Base (e.g., NaH) C Chiral Statin Intermediate (e.g., Rosuvastatin Precursor) B->C Asymmetric Reduction D Chiral HPLC (High Resolution, >99% ee) C->D ee Validation E Chiral SFC (High Throughput, Green) C->E ee Validation F Chiral NMR (31P/1H) (Rapid Screening) C->F ee Validation

Workflow from phosphonate precursor to statin intermediate and ee validation pathways.

Quantitative Performance Comparison

The choice between HPLC, SFC, and NMR for ee determination depends on the required sensitivity, throughput, and the specific stage of drug development. Below is a comparative analysis of these techniques for statin intermediates.

Analytical MethodResolution ( Rs​ )Typical Analysis TimeLimit of Detection (LOD)Primary AdvantagePrimary Limitation
Chiral HPLC > 1.5 (Baseline)15 - 45 min< 0.1% (Trace levels)Gold standard for regulatory submission; highest sensitivity[3].High solvent consumption; longer equilibration times.
Chiral SFC > 1.5 (Baseline)3 - 10 min~ 0.1% - 0.5%3x to 5x faster than HPLC; significantly lower organic waste.Requires specialized pressurized instrumentation.
Chiral NMR N/A (Spectral split)5 - 10 min~ 1.0% - 2.0%Non-destructive; requires minimal method development.Insufficient for validating ee > 99% due to baseline noise.

Self-Validating Experimental Protocols

To ensure scientific integrity, the methodologies used to determine enantiomeric excess must be self-validating. The following protocols detail the optimal parameters for analyzing products derived from 6-dimethoxyphosphonyl-5-oxohexanoic acid.

Protocol A: Chiral HPLC Analysis (The Regulatory Standard)

Polysaccharide-based chiral stationary phases (like Chiralcel OD-RH) are highly effective for statin intermediates due to the carbamate linkages that provide excellent hydrogen bonding with the hydroxyl and ester groups of the statin side chain[4].

  • Sample Preparation: Dissolve the synthesized statin intermediate in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-RH (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / 2-Propanol (95:5 v/v). Causality: The non-polar hexane forces the polar functional groups of the analyte to interact strongly with the chiral grooves of the stationary phase.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (targeting the pyrimidine/pyrrole core of the statin).

  • Self-Validation Check (System Suitability): Before analyzing the enantioenriched product, inject a known racemic standard. The system is only validated if the resolution factor ( Rs​ ) between the (3R, 5S) and (3S, 5R) peaks is ≥1.5 . This ensures that the absence of the minor enantiomer peak in the actual sample is due to high chiral purity, not co-elution.

  • Calculation: ee(%)=Areamajor​+Areaminor​∣Areamajor​−Areaminor​∣​×100

Protocol B: 31 P Chiral NMR Analysis (Rapid Reaction Screening)

For intermediates that still retain the phosphonate group (prior to the final HWE elimination), 31 P NMR offers a highly specific handle for chiral analysis without the overlapping signals common in 1 H NMR.

  • Sample Preparation: Dissolve 10 mg of the phosphonate intermediate in 0.6 mL of CDCl 3​ .

  • Addition of Chiral Solvating Agent (CSA): Add 2.5 equivalents of a commercially available amino acid derivative, such as Fmoc-Trp(Boc)-OH. Causality: The bulky, chiral Fmoc-Trp(Boc)-OH forms a transient diastereomeric complex with the phosphonate, altering the magnetic environment of the phosphorus nucleus.

  • Acquisition: Acquire a proton-decoupled 31 P NMR spectrum ( 31 P{ 1 H}) at 298 K with a minimum of 128 scans to ensure a high signal-to-noise ratio.

  • Self-Validation Check: A control spectrum of the analyte without the CSA must yield a single, sharp 31 P resonance. Upon the addition of the CSA to a racemic control, the peak must cleanly split into two distinct signals (typically separated by ~0.05 to 0.15 ppm). The integration ratio of these split peaks in the enantioenriched sample directly yields the ee .

Conclusion

For the synthesis of statins via 6-dimethoxyphosphonyl-5-oxohexanoic acid derivatives, a cross-validation approach is highly recommended. Chiral 31 P NMR serves as an excellent, high-throughput tool for optimizing the asymmetric reduction steps during early-stage synthesis. However, for final product validation and regulatory compliance, Chiral HPLC remains the indispensable gold standard due to its superior limit of detection and baseline resolution capabilities.

References

  • Zhang, Y., et al. "Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents." Tetrahedron: Asymmetry, National Center for Biotechnology Information (PMC), 2007. Available at:[Link]

  • Mbah, C. J. "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography." Herald Scholarly Open Access, 2018. Available at:[Link]

  • Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. "Chiral screening approach of atorvastatin diastereomers by HPLC method." MedJPPS, 2024. Available at: [Link]

Safety & Regulatory Compliance

Safety

6-Dimethoxyphosphonyl-5-oxohexanoic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex chemical intermediates. 6-Dimethoxyphosphonyl-5-oxohexanoic acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex chemical intermediates. 6-Dimethoxyphosphonyl-5-oxohexanoic acid (CAS: 130121-24-3)[1] is a highly functionalized organophosphonate used in advanced synthetic workflows. However, its disposal requires rigorous attention to its physicochemical properties.

Improper handling of phosphonic acid derivatives not only violates Environmental Protection Agency (EPA) mandates but also poses severe ecological risks, including aquatic toxicity and eutrophication[2]. This guide provides a self-validating, step-by-step operational framework for the safe neutralization, containment, and disposal of this compound, ensuring your laboratory maintains peak safety and regulatory compliance.

Part 1: Physicochemical Profiling & Causality of Disposal Strategy

To design an effective disposal strategy, we must first analyze the molecule's structural liabilities and understand why specific disposal routes are chosen:

  • Carboxylic Acid Moiety (Acidic Corrosivity): This functional group lowers the pH of aqueous waste streams. If disposed of without neutralization, it can catalyze unwanted reactions in mixed-waste carboys and mobilize heavy metals in laboratory plumbing[3].

  • Dimethoxyphosphonyl Group (Thermal Stability): The P-C and P-O bonds are highly stable and resist standard chemical degradation. Direct environmental release leads to the accumulation of persistent organophosphorus pollutants[4].

  • High-Temperature Incineration Requirement: Because of the thermal stability of the P-C bond, low-temperature destruction is ineffective and can yield toxic incomplete combustion byproducts like phosphine (PH3). The only definitive disposal method is high-temperature incineration (>1000 °C) equipped with alkaline flue-gas scrubbing to capture the resulting phosphorus pentoxide (P2O5) and phosphoric acid (H3PO4) emissions[4].

Part 2: Quantitative Disposal Metrics & Compatibility Data

Understanding the quantitative parameters of 6-Dimethoxyphosphonyl-5-oxohexanoic acid is essential for proper Environmental Health and Safety (EHS) manifesting.

ParameterSpecificationOperational / Disposal Implication
Chemical Name 6-Dimethoxyphosphonyl-5-oxohexanoic acidMust be explicitly listed on hazardous waste manifests to ensure proper routing.
CAS Registry Number 130121-24-3Primary identifier for EHS tracking and compliance logging[1].
Molecular Formula C8H15O6PHigh phosphorus content dictates specialized POx scrubbing during incineration.
Functional Groups Phosphonate ester, Ketone, Carboxylic acidAcidic nature requires pre-disposal neutralization to prevent container corrosion[3].
Destruction Temperature > 1000 °CRequired to break stable P-C bonds and prevent toxic gas generation[4].
Aquatic Toxicity Risk High (Eutrophication potential)Strictly prohibits any drain, sewer, or general waste disposal[2].

Part 3: Mandatory Disposal Workflows

The following workflows provide self-validating protocols for handling both liquid waste and solid spills.

Protocol A: Liquid Waste Segregation and Neutralization

Causality: Neutralization prevents acid-catalyzed reactions in mixed waste carboys and protects High-Density Polyethylene (HDPE) containers from long-term embrittlement[3].

  • Segregation: Separate the 6-Dimethoxyphosphonyl-5-oxohexanoic acid waste into "Aqueous" or "Organic" streams based on the primary solvent used in your assay. Never mix organophosphonates with halogenated waste , as this complicates the incineration process.

  • Titration (Aqueous only): In a fume hood, slowly add 1M Sodium Bicarbonate (NaHCO3) or 1M Sodium Hydroxide (NaOH) dropwise to the aqueous waste while stirring magnetically.

  • System Validation: Use a calibrated pH meter or broad-range pH indicator strips to confirm the solution has reached a stable pH of 6.0 to 8.0.

    • Self-Validation Check: If using NaHCO3, observe the solution. If effervescence (CO2 release) continues, neutralization is incomplete. Wait until bubbling completely ceases and the pH strip reads a stable 7.0 before proceeding.

  • Containment: Transfer the neutralized solution into a designated, EHS-approved HDPE carboy. Avoid metal containers, as trace acidic phosphonates can induce pitting corrosion[2].

  • Labeling: Affix a hazardous waste label specifying: "Non-Halogenated Organophosphonate Waste (Contains 6-Dimethoxyphosphonyl-5-oxohexanoic acid, CAS 130121-24-3)".

Protocol B: Solid Waste and Spill Decontamination

Causality: Powders and lyophilized solids present an inhalation hazard and can adhere to bench surfaces. Wet-wiping with an appropriate solvent ensures complete solubilization and removal, preventing cross-contamination in sensitive analytical workflows[5].

  • Initial Containment: For solid spills, do not dry sweep , as this generates respirable dust[6]. Cover the spill with damp absorbent pads (using water or ethanol, depending on the specific assay solubility).

  • Collection: Carefully fold the absorbent pads inward to trap the chemical. Place the pads into a puncture-resistant, sealable chemical waste bag.

  • Surface Decontamination: Triple-rinse the affected bench area with a 50/50 mixture of Methanol/Water to dissolve any remaining dimethoxyphosphonyl residues.

  • System Validation:

    • Self-Validation Check: Perform a final wipe with a dry Kimwipe; if any visual residue or tackiness remains on the benchtop, repeat the methanol/water rinse until the surface is completely smooth and dry.

  • Consolidation & Handoff: Place all contaminated PPE (gloves, weighing papers, pipette tips) into the solid waste container[2]. Seal the container and log it into your institution's hazardous waste inventory system for licensed contractor pickup[3].

Part 4: Waste Treatment & Incineration Pathway

The logical flow of waste from the laboratory bench to final destruction is mapped below. This ensures all personnel understand the lifecycle of the hazardous materials they generate.

G Start Waste Generation: 6-Dimethoxyphosphonyl- 5-oxohexanoic acid Segregation Phase Segregation (Aqueous vs. Organic) Start->Segregation Aqueous Aqueous Waste (Requires Neutralization) Segregation->Aqueous Organic Organic Waste (Halogen-Free P-Waste) Segregation->Organic Neutralization Neutralize to pH 6-8 (1M NaOH / NaHCO3) Aqueous->Neutralization Containment HDPE Secondary Containment & Labeling Organic->Containment Neutralization->Containment EHSTransfer EHS / Licensed Waste Contractor Containment->EHSTransfer Incineration High-Temp Incineration (>1000°C) with POx Scrubbing EHSTransfer->Incineration

EHS disposal routing and high-temperature incineration workflow for organophosphonate waste.

References

  • "6-Dimethoxyphosphonyl-5-oxohexanoic acid, min. 95 %[130121-24-3]". Epsilon Chimie. [Link]

  • "Laboratory Environmental Sample Disposal Information Document". Environmental Protection Agency (EPA).[Link]

  • "STANDARD OPERATING PROCEDURE FOR ORGANOPHOSPHONATES BY LC/MS/MS". EPA OSC Response. [Link]

  • "Microbial degradation of organophosphorus compounds". FEMS Microbiology Reviews, Oxford Academic. [Link]

Sources

Handling

Personal protective equipment for handling 6-Dimethoxyphosphonyl-5-oxohexanoic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a strategic framework that enables high-level chemical synthesis. Handling complex, multi-functional reagents lik...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a strategic framework that enables high-level chemical synthesis. Handling complex, multi-functional reagents like 6-Dimethoxyphosphonyl-5-oxohexanoic acid (CAS 130121-24-3) requires an operational plan that respects both its reactivity and its biological interaction potential.

This compound is highly valued in drug development for its dual functionality: a phosphonate ester primed for Horner-Wadsworth-Emmons (HWE) olefination[1], and a carboxylic acid tail ready for downstream peptide coupling or esterification. However, this same bifunctionality dictates our personal protective equipment (PPE) and handling strategies.

Here is the comprehensive, field-proven guide to the safe handling, operational workflow, and disposal of 6-Dimethoxyphosphonyl-5-oxohexanoic acid.

Hazard Causality & Risk Assessment

To design an effective PPE strategy, we must first understand the molecular causality of the hazards:

  • The Dimethoxyphosphonyl Group: Organophosphorus compounds are notoriously lipophilic. While this specific compound is not an acetylcholinesterase inhibitor like volatile nerve agents, the dimethoxy ester moiety facilitates rapid dermal penetration. If dissolved in organic solvents (like DMSO or THF), the solvent acts as a carrier, pulling the phosphonate through the lipid bilayer of your skin.

  • The Carboxylic Acid & 5-Oxo Moiety: The acidic tail imparts mild corrosivity and acts as a severe irritant to mucous membranes and the respiratory tract if aerosolized as a fine powder.

  • Reaction Hazards: Utilizing this compound in HWE synthesis requires strong, often pyrophoric bases (e.g., Sodium Hydride or LiHMDS) to generate the active carbanion[1]. The primary acute danger in the lab often stems from the reagents used with the phosphonate, necessitating flame-resistant protection.

The "Armor": Core PPE Requirements

Every piece of equipment must act as a self-validating barrier. We do not rely on a single point of failure. The table below outlines the quantitative and qualitative requirements for your PPE based on guidelines from the NIOSH Pocket Guide to Chemical Hazards[2].

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Hand Protection Nitrile (Double-gloved)>480 min breakthrough timePrevents dermal absorption of lipophilic dimethoxy esters. The outer glove is discarded immediately upon suspected contamination.
Eye Protection ANSI Z87.1 Splash Goggles0% droplet penetrationProtects against micro-splashes during the vigorous hydrogen gas evolution when reacting the carboxylic acid with strong bases.
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112 CompliantMitigates severe fire risk when utilizing pyrophoric bases (e.g., NaH) required for carbanion generation.
Respiratory N95 or P100 Particulate Respirator99.97% filtration efficiencyRequired only if weighing bulk powder outside of a certified, functioning fume hood (which is heavily discouraged).

Operational Workflow: HWE Reaction Setup

The following protocol details the safe handling of 6-Dimethoxyphosphonyl-5-oxohexanoic acid during a standard Horner-Wadsworth-Emmons olefination.

Field-Proven Insight: Because this molecule contains a free carboxylic acid, adding only 1 equivalent of base will merely form the unreactive carboxylate salt. You must use 2.1 equivalents of base to first deprotonate the acid, and then deprotonate the alpha-carbon to generate the stabilized phosphonate carbanion. Understanding this causality prevents stalled reactions and wasted material.

Step-by-Step Methodology:

  • Environmental Validation: Verify the fume hood face velocity is between 80–100 feet per minute (fpm). This ensures any aerosolized powder is immediately drawn away from the operator's breathing zone.

  • Static-Free Weighing: Tare an anti-static weigh boat inside a draft-shielded balance within the fume hood. 6-Dimethoxyphosphonyl-5-oxohexanoic acid can hold a static charge; static mitigation prevents the powder from "jumping" onto your gloves or lab coat.

  • Solvent Dissolution: Transfer the powder to a flame-dried, argon-purged round-bottom flask. Dissolve in anhydrous Tetrahydrofuran (THF). Self-validation: Complete dissolution confirms the absence of polymerized degradation products.

  • Thermal Control & Base Addition: Chill the flask to 0°C using an ice bath. Slowly add 2.1 equivalents of Sodium Hydride (NaH). Causality: The first equivalent neutralizes the carboxylic acid (evolving H2​ gas); the second generates the reactive carbanion. The 0°C temperature controls the exothermic deprotonation, preventing solvent boil-off and localized splashing.

  • Electrophile Introduction: Once gas evolution ceases (validating complete carbanion formation), add your target aldehyde dropwise.

  • Quenching: Quench the reaction strictly with saturated aqueous ammonium chloride ( NH4​Cl ) rather than water. The slight acidity of NH4​Cl safely neutralizes any unreacted base without generating excessive heat.

Visualizing the Operational Protocol

G Start Fume Hood Prep & PPE Verification Weigh Anti-Static Weighing: 6-Dimethoxyphosphonyl- 5-oxohexanoic acid Start->Weigh Dissolve Dissolve in Anhydrous THF (Argon Atmosphere) Weigh->Dissolve Base Add 2.1 eq NaH at 0°C (Acid Neutralization & Carbanion Generation) Dissolve->Base React Add Target Aldehyde (HWE Olefination) Base->React Quench Quench with Sat. NH4Cl & Dispose Aqueous Waste React->Quench

Workflow for the safe handling and HWE reaction of 6-Dimethoxyphosphonyl-5-oxohexanoic acid.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is prioritized over immediate cleanup. The following steps align with the National Academies' Prudent Practices in the Laboratory[3].

Solid Powder Spill (Inside Hood):

  • Do not sweep dry powder, as this aerosolizes the chemical.

  • Cover the spill with damp absorbent paper towels (using water or dilute sodium bicarbonate to neutralize the carboxylic acid).

  • Scoop the damp mass into a designated, sealable hazardous waste container using a non-sparking spatula.

Liquid Spill (Reaction Mixture containing Base/Solvent):

  • Isolate: Lower the fume hood sash immediately.

  • Neutralize: If the spill contains unreacted NaH or active carbanions, do not use water. Cover the spill with dry sand or a commercial inert absorbent (e.g., Vermiculite).

  • Quench: Slowly apply isopropanol to the sand mixture to safely quench residual hydrides before sweeping the material into a solid waste container.

  • Disposal: Label the container explicitly as "Aqueous/Organic Phosphonate Waste - Corrosive/Flammable." Do not mix with heavy metal waste streams.

References

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards." The National Institute for Occupational Safety and Health (NIOSH). Available at:[Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

  • Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction." Organic Chemistry Portal. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Dimethoxyphosphonyl-5-oxohexanoic acid
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